5-Thiophen-3-YL-1H-indazole
Description
The exact mass of the compound 5-(Thiophen-3-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-3-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLOLJGIKCFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSC=C3)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598290 | |
| Record name | 5-(Thiophen-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-41-3 | |
| Record name | 5-(Thiophen-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-41-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-(Thiophen-3-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 5-(Thiophen-3-yl)-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in oncology.[1][2][3][4] This document outlines a plausible and robust synthetic methodology, detailed experimental protocols, and expected analytical data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel indazole analogs for drug discovery and development.
Proposed Synthesis
A reliable method for the synthesis of 5-(Thiophen-3-yl)-1H-indazole involves a Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds and is known for its high tolerance of various functional groups. The proposed two-step synthesis starts from commercially available 5-iodo-1H-indazole and 3-thiopheneboronic acid. The first step involves the protection of the indazole nitrogen, followed by the Suzuki coupling, and finally deprotection to yield the target compound.
Experimental Protocols
Step 1: N-Protection of 5-iodo-1H-indazole
A common protecting group for indazoles is the tetrahydropyranyl (THP) group, which is stable under the conditions of the subsequent Suzuki coupling and can be readily removed.
-
Procedure:
-
To a solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Procedure:
-
In a reaction vessel, combine 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), 3-thiopheneboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield 5-(thiophen-3-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
-
Step 3: Deprotection
-
Procedure:
-
Dissolve the product from the previous step in a solution of 4M HCl in 1,4-dioxane (0.2 M).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product, 5-(Thiophen-3-yl)-1H-indazole.
-
Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for 5-(Thiophen-3-yl)-1H-indazole. These values are predicted based on data from structurally similar compounds.
| Analysis | Expected Data |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol |
| Melting Point | 165-170 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.10 (s, 1H, NH), 8.15 (s, 1H), 8.05 (s, 1H), 7.80 (dd, J = 2.8, 1.2 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.60 (dd, J = 5.2, 2.8 Hz, 1H), 7.50 (dd, J = 8.8, 1.6 Hz, 1H), 7.40 (dd, J = 5.2, 1.2 Hz, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 142.0, 140.5, 135.0, 129.0, 127.5, 126.0, 125.0, 122.0, 121.0, 118.0, 110.0. |
| IR (KBr, cm⁻¹) | 3150 (N-H stretch), 3100 (Ar C-H stretch), 1620, 1480, 1450 (C=C and C=N stretching), 820, 780 (C-H bending). |
| HRMS (ESI) | m/z calculated for C₁₁H₉N₂S [M+H]⁺: 201.0532, found: 201.0535. |
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for 5-(Thiophen-3-yl)-1H-indazole.
Biological Evaluation Workflow
Caption: General workflow for biological evaluation of a novel indazole derivative.
Safety and Handling
Standard laboratory safety precautions should be followed when performing the synthesis described. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used in this synthesis may be hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 5-(Thiophen-3-yl)-1H-indazole. The outlined Suzuki-Miyaura cross-coupling strategy represents a versatile and efficient approach for the preparation of this and other novel indazole derivatives. The provided hypothetical characterization data serves as a benchmark for analytical confirmation of the final product. This document is intended to facilitate further research into the medicinal chemistry of indazole compounds.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5-Thiophen-3-YL-1H-indazole: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. Due to the limited availability of experimental data for this specific isomer, this document combines available information with predicted data and established knowledge of the indazole and thiophene scaffolds. All predicted data or data from analogous compounds are clearly indicated.
Introduction
This compound is a heterocyclic compound featuring a bicyclic indazole core linked to a thiophene ring at the 5-position. The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Derivatives are used as kinase inhibitors, such as Pazopanib, and antiemetics, like Granisetron.[3][4] The incorporation of a thiophene moiety, a common bioisostere for a benzene ring, can modulate the compound's electronic properties, solubility, and metabolic stability, making it a person of interest for drug discovery and material science.[5]
Chemical Structure and Identification
The structure consists of a 1H-indazole ring system where the C5 carbon is bonded to the C3 carbon of a thiophene ring.
Molecular Structure: (A 2D rendering of the chemical structure of this compound would be placed here)
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 5-(Thiophen-3-yl)-1H-indazole | - |
| CAS Number | 885272-41-3 | - |
| Molecular Formula | C₁₁H₈N₂S | [5] |
| Molecular Weight | 200.26 g/mol | [5] |
| Canonical SMILES | C1=CSC(=C1)C2=CC3=C(C=C2)C=NN3 | - |
| InChI Key | Not available | - |
Note: The CAS number for the related isomer, 5-Thiophen-2-yl-1H-indazole, is 885272-39-9.[5]
Physicochemical Properties
Specific experimental data for this compound are not widely published. The following table includes predicted values and data from structurally similar compounds to provide an estimate of its properties.
Table 2: Physicochemical Data
| Property | Value (Predicted/Analogous) | Notes |
| Physical State | Expected to be a solid at room temperature. | Based on similar aryl-indazole structures.[6] |
| Melting Point | Not available. | - |
| Boiling Point | 497.2 ± 30.0 °C (Predicted) | Data for analogous compound 5-nitro-3-(thiophen-2-yl)-1H-indazole.[7] |
| pKa | 11.20 ± 0.40 (Predicted) | Data for analogous compound 5-nitro-3-(thiophen-2-yl)-1H-indazole, referring to the N-H proton.[7] |
| LogP | 2.0 (Predicted) | Data for analogous compound 5-(1H-pyrrol-3-yl)-1H-indazole.[8] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water. | General characteristic of aromatic heterocyclic compounds. |
Spectroscopic Properties
Experimental spectra for this compound are not available. The data presented below are predicted based on the analysis of its constituent functional groups and data from related structures.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Indazole Protons: δ ~13.0 ppm (br s, 1H, N-H), δ ~8.1 ppm (s, 1H, H3), δ ~7.5-7.8 ppm (m, 3H, H4, H6, H7). Thiophene Protons: δ ~7.3-7.6 ppm (m, 3H, H2', H4', H5'). Chemical shifts and multiplicities are estimations based on substituted indazoles and thiophenes.[6] |
| ¹³C NMR | Indazole Carbons: δ ~140-145 ppm (quaternary C), δ ~110-135 ppm (aromatic CH). Thiophene Carbons: δ ~120-140 ppm. Specific shifts depend on the final electronic environment.[6] |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 200. Key Fragments: Expected fragments include [M-H]⁺ (199), [M-N₂]⁺ (172), [M-HCN]⁺ (173), and fragments corresponding to the thiophene cation (m/z 83) and indazole cation (m/z 117). Fragmentation patterns of indazoles are complex.[6][9] |
| FT-IR (cm⁻¹) | ~3150 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1620, 1500, 1480 cm⁻¹ (C=C and C=N ring stretching), ~700-800 cm⁻¹ (C-S stretch).[6] |
Experimental Protocols
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
A reliable method for synthesizing 5-aryl-1H-indazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
Reaction Scheme: 5-Bromo-1H-indazole + Thiophene-3-boronic acid → (in the presence of a Pd catalyst and base) → this compound
Detailed Protocol:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization Protocol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Confirm the structure by analyzing chemical shifts, coupling constants, and integration of the proton signals, and by the number and shifts of the carbon signals.
-
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum using either Electron Ionization (EI) for molecular weight and fragmentation analysis or Electrospray Ionization (ESI) for high-resolution mass data (HRMS).
-
Confirm the molecular weight (m/z = 200.0357 for [M]⁺, C₁₁H₈N₂S) and analyze the fragmentation pattern to support the proposed structure.
-
Logical and Pathway Diagrams
The following diagrams, generated using DOT language, illustrate a typical workflow for the synthesis and characterization of the title compound and a hypothetical biological pathway based on the known activities of the indazole scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. 5-nitro-3-(thiophen-2-yl)-1H-indazole | 1007694-03-2 [amp.chemicalbook.com]
- 8. 5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID 67415934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Spectroscopic and Structural Characterization of Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the spectroscopic characterization of indazole-based compounds, with a focus on the analytical techniques used to elucidate their molecular structures. Due to the limited availability of published experimental data for 5-Thiophen-3-YL-1H-indazole, this document presents spectroscopic data for analogous compounds to provide a representative understanding of the expected spectral characteristics. The methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed to assist researchers in their own analytical workflows.
Spectroscopic Data of Analogous Indazole Compounds
The following tables summarize the spectroscopic data for compounds structurally related to this compound. This information is valuable for predicting the spectral properties of the target compound and for identifying key structural motifs.
Table 1: ¹H NMR Spectroscopic Data for Analogous Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 5-Chloro-3-(thiophen-2-yl)-1H-indazole [1] | CD₃COCD₃ | 12.50 (br, 1H), 8.13 (d, J = 1.3 Hz, 1H), 7.80-7.79 (m, 1H), 7.67 (d, J = 8.8 Hz, 1H), 7.52 (d, J = 5.1 Hz, 1H), 7.43 (q, J₁ = 8.9 Hz, J₂ = 1.8 Hz, 1H), 7.22 (q, J₁ = 5.0 Hz, J₂ = 3.7 Hz, 1H) |
| 5-Nitro-1H-indazole [2] | DMSO-d₆ | 13.7 (br s, 1H), 8.84 (s, 1H), 8.41 (s, 1H), 8.19 (d, J = 9.0 Hz, 1H), 7.74 (d, J = 9.0 Hz, 1H) |
| 3-Phenyl-1H-indazole [3] | CDCl₃ | 12.10 (bs, 1H), 8.10-8.03 (m, 3H), 7.60-7.46 (m, 3H), 7.35-7.10 (m, 3H) |
| 1H-Indazole [3] | CDCl₃ | 8.10 (s, 1H), 7.77 (d, J = 8.4 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.40 (m, 1H), 7.18 (m, 1H) |
Table 2: ¹³C NMR Spectroscopic Data for Analogous Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-Chloro-3-(thiophen-2-yl)-1H-indazole [1] | CD₃COCD₃ | 141.01, 140.00, 136.45, 128.34, 127.63, 127.06, 125.72, 125.26, 121.47, 120.24, 112.72 |
| 5-Nitro-1H-indazole [2] | DMSO-d₆ | 142.3, 142.0, 137.2, 122.5, 121.3, 119.3, 111.5 |
| 3-Phenyl-1H-indazole [3] | CDCl₃ | 110.43, 120.82, 120.94, 121.24, 126.70, 127.81, 128.17, 128.98, 133.51, 141.63, 145.51 |
| 1H-Indazole [3] | CDCl₃ | 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01 |
Table 3: IR and Mass Spectrometry Data for Analogous Indazole Derivatives
| Compound | IR (film), ν (cm⁻¹) | Mass Spectrometry (m/z) |
| 5-Chloro-3-(thiophen-2-yl)-1H-indazole [1] | 700, 789, 802, 919, 1479 | HRMS (ESI, m/z): calcd for C₁₁H₈³⁵ClN₂S [M+H]⁺ 235.0091, found 235.0094; LRMS (EI, m/z): 234 (M⁺, 100) |
| 5-Nitro-1H-indazole [2] | 1534, 1341 | MS: m/z 163 (M⁺), calculated m/z 163.04 |
| 3-Phenyl-1H-indazole [3] | 3151, 2929, 1621, 1479 | HRMS (ESI) Calcd for C₁₃H₁₀N₂ (M+Na) 217.0736. Found 217.0735 |
| 1H-Indazole [3] | 3148, 1619 | HRMS (EI) Calcd for C₇H₆N₂ (M+Na) 118.0530. Found 118.0529 |
Experimental Protocols
The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for novel indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be noted.
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton environment and connectivity.
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments (e.g., aromatic, aliphatic, carbonyl).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract the atmospheric and instrumental contributions.
Data Analysis:
-
Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch, and fingerprint region). For thiophene-containing compounds, characteristic C-S stretching vibrations may also be observed.[4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).
Sample Preparation:
-
For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
For direct infusion, further dilute the sample to a low concentration (e.g., 1-10 µg/mL).
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).
-
Analyze the fragmentation pattern to gain further structural information. For indazole derivatives, characteristic fragmentation patterns can often be observed.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
References
Biological Activity Screening of 5-Thiophen-3-YL-1H-indazole: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the potential biological activities of 5-Thiophen-3-YL-1H-indazole, a novel heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in current literature, this document extrapolates potential therapeutic applications and screening methodologies based on the well-documented activities of structurally related indazole and thiophene derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and clinical candidates for a range of diseases.[1][2][3] Similarly, thiophene-containing compounds have demonstrated broad biological activities.[4][5][6] This guide outlines potential anticancer, antimicrobial, and enzyme inhibitory activities, supported by representative data from analogous compounds, and provides detailed experimental protocols and workflow visualizations to aid in the design of future screening studies for this compound.
Potential Biological Activities
The indazole nucleus is a key component in a variety of pharmacologically active compounds, demonstrating a wide range of activities including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV effects.[3] Several indazole-based drugs, such as axitinib, lonidamine, and pazopanib, are utilized in cancer therapy.[2] Thiophene derivatives are also recognized for their therapeutic potential, particularly in the development of anticancer and antimicrobial agents.[4][5][6] Given the combination of these two pharmacophores, this compound is a promising candidate for screening against various biological targets.
Anticancer Activity
Indazole derivatives have been extensively investigated for their anticancer properties, often targeting protein kinases.[3][7] For instance, certain indazole derivatives have shown potent inhibitory activity against kinases such as Polo-like kinase 4 (PLK4) and pan-Pim kinases.[3] Thiophene-containing molecules have also demonstrated the ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[4] The proposed anticancer activity for this compound could be mediated through the induction of apoptosis and cell cycle arrest.[7][8]
Table 1: Representative Anticancer Activity of Indazole and Thiophene Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative | K562 (Leukemia) | 5.15 | [9] |
| Indazole Derivative | Hep-G2 (Hepatoma) | 3.32 | [9] |
| Thiophene Derivative | HepG-2 (Liver) | 4.37 | [5] |
| Thiophene Derivative | A-549 (Lung) | 8.03 | [5] |
| Isoxazole Derivative with Thiophene | MCF-7 (Breast) | 1.91 | [8] |
Antimicrobial Activity
Both indazole and thiophene scaffolds have been utilized in the development of new antimicrobial agents.[1][6] Thiophene derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus fumigatus and Fusarium oxysporum.[6] The antimicrobial potential of this compound warrants investigation against a panel of pathogenic bacteria and fungi.
Table 2: Representative Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative | Staphylococcus aureus | 3.125 | [6] |
| Thiazole/Thiophene Derivative | Aspergillus fumigatus | 6.25 | [6] |
| Thiazole/Thiophene Derivative | Fusarium oxysporum | 6.25 | [6] |
Enzyme Inhibition
Many indazole-containing compounds exert their therapeutic effects through the inhibition of specific enzymes. For example, they have been developed as inhibitors of protein kinases, cyclooxygenase (COX), and dihydrofolate reductase (DHFR).[3][10][11] The ability of this compound to inhibit key enzymes involved in disease pathogenesis should be a primary focus of its biological screening.
Table 3: Representative Enzyme Inhibition by Indazole Derivatives
| Compound | Enzyme Target | IC50 (µM) | Reference |
| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | [11] |
| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 | [11] |
| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil) are included.[9]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media. The inoculum is adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Compound Preparation: this compound is dissolved in DMSO and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate a general workflow for biological activity screening and a hypothetical signaling pathway that could be targeted by this compound.
Caption: A general workflow for the synthesis and biological screening of this compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a protein kinase inhibitor.
References
- 1. longdom.org [longdom.org]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Thiophen-3-YL-1H-indazole: A Technical Guide for Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a thiophene ring can further enhance the therapeutic potential by modifying the electronic properties and protein-binding interactions of the molecule.[4] This technical guide explores the potential therapeutic targets of 5-Thiophen-3-YL-1H-indazole by examining the established activities of analogous compounds.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar indazole and thiophene-containing molecules, this compound is predicted to have potential applications in oncology and the treatment of inflammatory diseases. The primary molecular targets are likely to be protein kinases and components of inflammatory signaling pathways.
The indazole nucleus is a common feature in a variety of kinase inhibitors.[2][5] Different substitution patterns on the indazole ring system have led to the development of potent inhibitors of several kinase families.
-
Receptor Tyrosine Kinases (RTKs): Many indazole derivatives have been shown to inhibit RTKs that are crucial for tumor growth and angiogenesis. These include:
-
VEGFR-2: One of the most active compounds reported in a series of indazole derivatives demonstrated an IC50 value of 5.4 nM against VEGFR-2, suggesting a potential role in anti-angiogenic therapy.[1]
-
FGFRs: A novel series of 1H-indazole-based derivatives were found to inhibit Fibroblast Growth Factor Receptors (FGFR1-3) with activities in the micromolar range (0.8–90 μM).[3][6]
-
ALK: Entrectinib, a compound containing a 3-aminoindazole moiety, is a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM.[3][6]
-
-
Non-Receptor Tyrosine Kinases and Serine/Threonine Kinases: Substituted indazoles have also been patented as inhibitors of a broad range of other kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), Janus Kinases (JAKs), and others.[5]
The proposed mechanism of action for these kinase inhibitors involves the indazole scaffold acting as a hinge-binding fragment within the ATP-binding pocket of the kinase.[7]
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncogenic client proteins. A study on 5-aryl-3-thiophen-2-yl-1H-pyrazoles, which are structurally related to the compound of interest, identified a potent inhibitor of Hsp90. This compound demonstrated significant antiproliferative activity against hepatocellular carcinoma cells (HepG2) with an IC50 of 0.083 μM.[8] Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in cell cycle arrest and apoptosis.[8]
Indazole derivatives have shown promise as anti-inflammatory agents.[1][2]
-
MD2-TLR4 Antagonism: A series of 3-(indol-5-yl)-indazole derivatives were identified as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex.[9] This complex is a key mediator of the inflammatory response to lipopolysaccharide (LPS) from Gram-negative bacteria. The most potent compound in this series inhibited the production of TNF-α and IL-6 with IC50 values of 0.89 μM and 0.53 μM, respectively, and showed efficacy in a mouse model of acute lung injury.[9]
-
RIP2 Kinase Inhibition: A potent and highly selective inhibitor of RIP2 kinase, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, was identified for the potential treatment of chronic inflammatory diseases.[6] This compound had an IC50 of 5 nM for RIP2 and effectively inhibited the production of inflammatory cytokines.[6]
Quantitative Data for Structurally Related Compounds
The following table summarizes the inhibitory activities of various indazole and thiophene-containing compounds against their respective targets. This data provides a benchmark for the potential potency of this compound.
| Compound Class/Name | Target | Activity Metric | Value | Reference Cell Line/Assay |
| 5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8) | Hsp90 | IC50 | 0.083 µM | HepG2 (antiproliferative) |
| Synthetic indazole derivative | VEGFR-2 | IC50 | 5.4 nM | Enzyme assay |
| 1H-indazole-based derivatives | FGFR1-3 | IC50 Range | 0.8–90 µM | Enzyme assay |
| Entrectinib (3-aminoindazole derivative) | ALK | IC50 | 12 nM | Enzyme assay |
| 3-(indol-5-yl)-indazole (Compound 22m) | MD2-TLR4 | IC50 (TNF-α) | 0.89 µM | Macrophages |
| 3-(indol-5-yl)-indazole (Compound 22m) | MD2-TLR4 | IC50 (IL-6) | 0.53 µM | Macrophages |
| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | RIP2 Kinase | IC50 | 5 nM | Enzyme assay |
Experimental Protocols
Detailed methodologies for key experiments are crucial for evaluating the therapeutic potential of novel compounds. Below are outlines of standard protocols.
This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HepG2, A549, K562, PC-3) in 96-well plates at a specific density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. A positive control such as 5-fluorouracil can also be included.[7]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Components: Combine the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a buffer solution in the wells of a microplate.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal can be measured using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
This assay determines if the compound induces programmed cell death.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 to the cell lysate.
-
Incubation: Incubate to allow active caspase-3 to cleave the substrate.
-
Signal Measurement: Measure the fluorescence or absorbance to quantify the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in control cells. An increase in activity indicates the induction of apoptosis.[8]
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by this compound and a typical experimental workflow for its evaluation.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Caption: A typical workflow for preclinical drug discovery.
Conclusion
While further experimental validation is required, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The potential to target key signaling molecules such as protein kinases, Hsp90, and components of the TLR4 pathway makes this compound class a compelling subject for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of this compound and its derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action Discovery for 5-Thiophen-3-YL-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide outlines a hypothesized mechanism of action for 5-Thiophen-3-YL-1H-indazole based on the known biological activities of structurally similar indazole and thiophene-containing compounds. The experimental data presented is illustrative and intended to guide potential research endeavors.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a thiophene moiety can further enhance the therapeutic potential of these molecules. This document proposes a potential mechanism of action for the novel compound, this compound, and details a comprehensive experimental strategy for its validation. Based on structure-activity relationships of similar molecules, we hypothesize that this compound functions as an inhibitor of a key signaling pathway implicated in cancer progression.
Proposed Mechanism of Action: Kinase Inhibition
Many indazole derivatives have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[2][3] Structurally related compounds to this compound have shown inhibitory activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Therefore, a plausible mechanism of action for this compound is the inhibition of a specific kinase involved in oncogenic signaling.
Hypothesized Target: VEGFR-2
We postulate that this compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 would block downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the inhibition of tumor angiogenesis.
Experimental Protocols for Mechanism of Action Validation
To thoroughly investigate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols outline the key experiments for validating the inhibitory activity of this compound against a target kinase and elucidating its cellular effects.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the activity of a panel of purified kinases, including the hypothesized target, VEGFR-2.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The kinase, a suitable substrate peptide, and ATP are incubated in a buffer system.
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, a europium-labeled anti-phospho-specific antibody is added.
-
The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines that are dependent on the target kinase signaling.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
-
Human cancer cells (e.g., a relevant line with known target kinase expression) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound for 72 hours.
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are determined.
-
Western Blot Analysis of Target Phosphorylation
-
Objective: To confirm that this compound inhibits the phosphorylation of the target kinase and its downstream effectors in a cellular context.
-
Methodology:
-
Cells are treated with this compound at various concentrations for a specified time.
-
Cells are then stimulated with the appropriate ligand (e.g., VEGF for VEGFR-2) to induce kinase phosphorylation.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-ERK, total ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data that could be expected from the experimental protocols described above, assuming this compound is a potent VEGFR-2 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 15 |
| PDGFRβ | 250 |
| EGFR | >10,000 |
| FGFR1 | 1,500 |
| CDK2 | >10,000 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Tissue of Origin | GI50 (µM) |
| HUVEC | Endothelial | 0.05 |
| A549 | Lung Carcinoma | 1.2 |
| MCF7 | Breast Carcinoma | 2.5 |
| HT29 | Colon Carcinoma | 0.8 |
Visualizations
Proposed Signaling Pathway Inhibition
References
An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-Thiophen-3-YL-1H-indazole and its Analogs
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and data associated with the in silico modeling and molecular docking studies of 5-Thiophen-3-YL-1H-indazole and related indazole-based compounds. The indazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of various protein kinase inhibitors.[1][2] Computational techniques such as molecular docking are pivotal in elucidating the binding modes and affinities of these compounds, thereby guiding the rational design of more potent and selective therapeutic agents.
Core Concepts in In Silico Analysis
In silico modeling for drug discovery involves a series of computational steps to predict the interaction between a ligand (the small molecule, e.g., this compound) and a protein target. This process is crucial for screening large libraries of compounds, understanding structure-activity relationships (SAR), and optimizing lead candidates.
Experimental Workflow for Molecular Docking
The typical workflow for a molecular docking study is a multi-step process that begins with the preparation of both the target protein and the ligand, followed by the docking simulation and subsequent analysis of the results.
Detailed Experimental Protocols
A precise and reproducible protocol is fundamental to obtaining reliable in silico results. The following outlines a standard procedure using widely accepted tools like AutoDock Vina.
Protocol 1: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Acquisition: Download the 3D crystal structure of the target protein (e.g., a specific protein kinase) from the Protein Data Bank (PDB).
-
Cleaning: Remove non-essential components such as water molecules, ions, and co-crystallized ligands from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein structure.
-
File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[3]
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of the this compound derivative using chemical drawing software.
-
3D Conversion and Optimization: Convert the 2D structure into a 3D model and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[3]
-
File Conversion: Save the prepared ligand structure in the PDBQT format.
-
-
Grid Box Generation:
-
Define the active site for docking by creating a grid box. This box should encompass the entire binding pocket of the target protein where the ligand is expected to bind. The coordinates are typically centered on a co-crystallized ligand or a predicted binding site.
-
-
Docking Simulation:
-
Execute the docking simulation using AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input. The software will explore various conformations (poses) of the ligand within the binding site and calculate the binding affinity for each.
-
-
Results Analysis:
-
Analyze the output, which includes the binding energies (reported in kcal/mol) and the 3D coordinates of the docked poses.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using molecular visualization software like PyMOL or Discovery Studio.
-
Target Landscape and Signaling Pathways
Indazole derivatives are well-documented as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Key Protein Kinase Targets
Several protein kinases have been identified as targets for indazole-based inhibitors. These enzymes play crucial roles in cell proliferation, differentiation, and survival.[1]
-
Mitogen-Activated Protein Kinases (MAPKs): A family of serine/threonine kinases that regulate a wide array of cellular processes.[1]
-
Glycogen Synthase Kinase 3β (GSK-3β): Implicated in multiple cellular functions, including metabolism and cell survival.
-
p21-activated kinase 1 (PAK1): Involved in cytoskeletal dynamics, cell motility, and proliferation.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels.[1]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. Its inhibition is a major strategy in cancer therapy.
Quantitative Data from Docking Studies
The following tables summarize quantitative data from molecular docking and in vitro studies of various indazole derivatives against relevant protein kinase targets. This data is essential for establishing structure-activity relationships and validating computational predictions.
Table 1: Binding Energies of Indazole Derivatives Against a Cancer-Related Protein Target (PDB ID: 2ZCS)
| Compound ID | Binding Energy (kcal/mol) | Reference |
| 3j | -7.45 | [4] |
| 3c | -6.80 | [4] |
Binding energy represents the predicted affinity of the compound for the protein target; more negative values indicate stronger binding.[4]
Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against p21-activated kinase 1 (PAK1)
| Compound ID | PAK1 IC50 (nM) | Reference |
| 30l | 9.8 | [3] |
IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3]
Table 3: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against Glycogen Synthase Kinase 3β (GSK-3β)
| Compound Series | pIC50 Range | Reference |
| Hit 1 - Hit 8 | 4.9 - 5.5 | [3] |
pIC50 is the negative logarithm of the IC50 value; a higher value indicates greater potency.[3]
Conclusion
In silico modeling and molecular docking are indispensable tools in the modern drug discovery pipeline for compounds like this compound. By providing detailed insights into ligand-protein interactions, these computational methods accelerate the identification and optimization of novel kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers aiming to explore the therapeutic potential of the indazole scaffold. Further studies, integrating computational predictions with in vitro and in vivo validation, will be critical in advancing these promising compounds toward clinical application.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Studies of 5-Thiophen-3-YL-1H-indazole: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical and methodological framework for conducting preliminary cytotoxicity studies on the novel compound 5-Thiophen-3-YL-1H-indazole. As of the latest literature search, no specific cytotoxicity data for this compound is publicly available. The quantitative data presented herein is hypothetical and for illustrative purposes only to guide researchers in data presentation.
Introduction
Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide range of activities, including anti-inflammatory, antitumor, and antifungal properties.[1][2] The indazole nucleus is a key feature in several FDA-approved drugs.[3] Similarly, the thiophene ring is a significant moiety in many therapeutic agents, known to contribute to various biological activities, including anticancer effects.[4][5][6] The novel compound, this compound, which incorporates both of these important pharmacophores, presents a promising candidate for investigation as a potential cytotoxic agent.
This guide outlines the essential experimental protocols and data presentation formats for assessing the preliminary cytotoxicity of this compound.
Data Presentation
Quantitative analysis of cytotoxicity is fundamental to understanding a compound's potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[7] This data is typically presented in a tabular format for clear comparison across different cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HepG2 | Hepatocellular Carcinoma | 18.2 |
| PC-3 | Prostate Cancer | 32.1 |
| HEK293 | Human Embryonic Kidney (Normal) | > 100 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. A higher IC50 value against normal cell lines like HEK293 suggests potential selectivity for cancer cells.[8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following sections provide methodologies for the synthesis of the target compound and the assessment of its cytotoxic effects.
Synthesis of this compound
While the specific synthesis of this compound has not been detailed in the available literature, a plausible synthetic route can be proposed based on established methods for indazole synthesis.[3][10] A common approach involves the reaction of a substituted o-fluorobenzonitrile with hydrazine hydrate.[1]
Proposed Synthetic Scheme:
A potential synthesis could involve a Suzuki coupling reaction between a halogenated indazole precursor and a thiophene boronic acid derivative, or a Fischer indole synthesis-like cyclization of a suitably substituted phenylhydrazine with a thiophene-containing carbonyl compound.
Cell Culture and Maintenance
Standard aseptic cell culture techniques are required for maintaining healthy cell lines for cytotoxicity assays.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)
-
Normal human cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cancer and normal cell lines are cultured in their respective recommended complete growth media.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to detach them from the culture flask.
-
A small fraction of the cell suspension is used to seed new flasks for continuous culture.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability based on the metabolic activity of the cells.[7][8] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.
Materials:
-
Cultured cells
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Simplified Apoptosis Signaling Pathway
Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by cytotoxic compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Exploring the Structure-Activity Relationship of 5-Thiophen-3-yl-1H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding site of a wide range of kinases, making it a valuable starting point for the development of targeted therapies. This technical guide delves into the structure-activity relationship (SAR) of indazole derivatives, with a specific focus on the potential impact of a 5-thiophen-3-yl substituent. While specific quantitative SAR data for a comprehensive series of 5-thiophen-3-yl-1H-indazole derivatives is not extensively available in the public domain, this guide synthesizes information from related indazole-based inhibitors to provide insights into the key structural modifications that influence biological activity. We will explore common synthetic routes, detail standard experimental protocols for biological evaluation, and visualize relevant signaling pathways and experimental workflows.
Introduction
Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The indazole nucleus has emerged as a highly successful pharmacophore in this area, with several approved drugs, such as Axitinib and Pazopanib, featuring this heterocyclic core.
The structure-activity relationship (SAR) of indazole derivatives is complex, with substitutions at various positions of the bicyclic ring system profoundly influencing potency, selectivity, and pharmacokinetic properties. The 5-position of the indazole ring is often directed towards the solvent-exposed region of the kinase ATP-binding pocket, providing a valuable vector for modification to enhance potency and tailor selectivity. The introduction of a thiophene ring at this position is a rational design strategy, as thiophene moieties are present in numerous bioactive compounds and can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. This guide will explore the available data to build a comprehensive understanding of the SAR of this promising class of compounds.
Synthetic Strategies
The synthesis of 5-substituted-1H-indazole derivatives typically involves the construction of the indazole core followed by the introduction of the desired substituent at the 5-position, often via a cross-coupling reaction. A general synthetic approach is outlined below.
A common starting material is a substituted 2-fluorobenzonitrile, which can undergo nucleophilic aromatic substitution with hydrazine to form the indazole ring. Subsequent protection of the indazole nitrogen (e.g., with a SEM or BOC group) allows for selective functionalization. Halogenation at the 5-position, typically bromination or iodination, provides a handle for Suzuki or Stille cross-coupling reactions to introduce the thiophen-3-yl moiety. Finally, deprotection of the indazole nitrogen yields the target this compound derivatives. Further modifications can be made at other positions of the indazole ring or on the thiophene substituent to explore the SAR.
Below is a generalized workflow for the synthesis of this compound derivatives.
Biological Evaluation: Experimental Protocols
The biological evaluation of novel kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the target kinase, and the specific substrate in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and then to light via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis
This technique is used to detect the phosphorylation status of downstream proteins in a signaling pathway to confirm the on-target effect of the kinase inhibitor in a cellular context.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specific duration, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Below is a diagram illustrating the general workflow for evaluating a novel kinase inhibitor.
Structure-Activity Relationship (SAR) of Indazole Derivatives
While a comprehensive SAR table for a series of this compound derivatives is not available in the reviewed literature, we can infer potential SAR trends by examining related indazole-based kinase inhibitors. The following discussion is based on general principles observed for this scaffold.
The Indazole Core
The 1H-indazole core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The N1 and N2 atoms of the pyrazole ring are key to this interaction.
Substitution at the 5-Position
As previously mentioned, the 5-position is a key point for modification to achieve potency and selectivity. The introduction of aryl and heteroaryl groups at this position is a common strategy. It is plausible that a thiophen-3-yl group at this position could engage in favorable interactions within the ATP-binding pocket. The sulfur atom of the thiophene ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking or hydrophobic interactions.
Substitution on the Thiophene Ring
Further substitution on the thiophene ring would likely modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. For instance, electron-donating or electron-withdrawing groups on the thiophene ring could fine-tune the electronics of the system and its ability to interact with specific residues in the kinase active site.
Substitution at Other Positions of the Indazole Ring
-
3-Position: The 3-position is another important site for modification. Small alkyl or aryl groups at this position can extend into other regions of the ATP-binding site, potentially picking up additional interactions.
-
1-Position: Substitution at the N1 position can influence the orientation of the indazole core within the binding pocket and can also be used to modulate physicochemical properties such as solubility.
Table 1: Hypothetical SAR of this compound Derivatives (Illustrative)
Disclaimer: The following table is illustrative and not based on specific experimental data for the this compound scaffold, as such data was not found in the public domain during the literature search. The trends are hypothesized based on general knowledge of indazole-based kinase inhibitors.
| Compound ID | R1 (on Indazole N1) | R2 (on Thiophene) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |
| Hypo-1 | H | H | >1000 | >10 |
| Hypo-2 | H | 5-CH3 | 500 | 5.2 |
| Hypo-3 | H | 5-Cl | 250 | 2.1 |
| Hypo-4 | CH3 | H | 800 | 8.5 |
| Hypo-5 | CH3 | 5-Cl | 150 | 1.5 |
Signaling Pathways
This compound derivatives, as kinase inhibitors, would be expected to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Prominent targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora Kinases, and Polo-like Kinases (PLKs).
VEGFR Signaling Pathway
VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling can starve tumors of the nutrients and oxygen they need to grow and metastasize.
Conclusion
The this compound scaffold represents a promising area for the development of novel kinase inhibitors. While specific and detailed SAR data for this particular substitution pattern is limited in the current literature, the foundational knowledge of indazole-based inhibitors provides a strong basis for rational drug design. The synthetic accessibility of this scaffold allows for systematic exploration of substitutions on both the indazole and thiophene rings. Future research focused on generating quantitative biological data for a diverse library of this compound analogs is crucial to fully elucidate the SAR and unlock the therapeutic potential of this compound class. Such studies will undoubtedly contribute to the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
literature review of substituted indazoles in drug discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of several clinically successful drugs. This in-depth technical guide provides a comprehensive literature review of substituted indazoles, focusing on their synthesis, biological evaluation, and application in drug discovery. We will delve into detailed experimental protocols, present quantitative data in a comparative format, and visualize key signaling pathways to provide a valuable resource for professionals in the field.
Synthesis of the Indazole Core and its Derivatives
The synthetic accessibility of the indazole ring system and the ease of introducing substituents at various positions are key to its prevalence in drug discovery. A multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.
General Strategies for Indazole Ring Synthesis
The construction of the bicyclic indazole core is the foundational step in the synthesis of these valuable compounds. Some of the most robust and widely used methods include:
-
[3+2] Cycloaddition Reactions: This powerful strategy often involves the reaction of arynes with diazo compounds or hydrazones to construct the 1H-indazole ring system.[1] For instance, N-tosylhydrazones can be used to generate 3-substituted indazoles, while N-aryl/alkylhydrazones can lead to 1,3-disubstituted indazoles.[1]
-
Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to a variety of 3-substituted 1H-indazoles. This method is noted for its operational simplicity and tolerance of various functional groups.
-
Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization of readily available o-haloaryl N-sulfonylhydrazones is another common method to afford 1H-indazoles.
Regioselective Substitution of the Indazole Ring
Control over the position of substituents is crucial for modulating the pharmacological properties of indazole derivatives. Key substitution patterns include N1- and C3-substitution.
N1-Substitution: Direct alkylation of the indazole ring often leads to a mixture of N1 and N2 isomers. However, selective N1-alkylation can be achieved. One effective methodology involves a reductive amination approach which is highly selective for the N1 position and is suitable for large-scale synthesis.[2]
3-Aminoindazoles: The 3-aminoindazole moiety is a key pharmacophore in many kinase inhibitors. A general and efficient two-step synthesis involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence.[3]
Experimental Protocol: General Synthesis of 3-Substituted 1H-Indazoles via [3+2] Annulation
This protocol describes a general procedure for the synthesis of 3-substituted 1H-indazoles from N-tosylhydrazones and o-silylaryl triflates (an aryne precursor).
Materials:
-
N-tosylhydrazone derivative
-
o-silylaryl triflate
-
Cesium fluoride (CsF) or Potassium fluoride (KF)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-tosylhydrazone (1.0 mmol) and the fluoride source (CsF or KF, 2.0 mmol).
-
Add anhydrous THF or MeCN (10 mL).
-
To this suspension, add the o-silylaryl triflate (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.[1]
Biological Activity and Therapeutic Applications
Substituted indazoles exhibit a broad spectrum of biological activities, with a significant impact in the field of oncology. They are known to target key enzymes involved in cell signaling, proliferation, and DNA repair.
Kinase Inhibition
A primary mechanism of action for many indazole-based drugs is the inhibition of protein kinases, which are crucial regulators of cellular processes.
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole derivatives, including the FDA-approved drugs Axitinib and Pazopanib , are potent inhibitors of VEGFRs. By blocking the ATP-binding site of these receptors, they inhibit autophosphorylation and downstream signaling pathways.
dot
Caption: Inhibition of the VEGFR signaling pathway by Pazopanib and Axitinib.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and cell death. Niraparib , an indazole-containing compound, is a potent PARP inhibitor approved for the treatment of certain types of ovarian cancer.
dot
Caption: Mechanism of PARP inhibition by Niraparib leading to synthetic lethality.
Quantitative Bioactivity Data
The potency of substituted indazoles is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative indazole derivatives against various protein kinases and cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Indazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1-0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-free | |
| c-Kit | 1.7 | Cell-free | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Niraparib | PARP-1 | 3.8 | Enzyme Assay |
| PARP-2 | 2.1 | Enzyme Assay |
Data compiled from various sources.
Table 2: Anti-proliferative Activity of Substituted Indazoles in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 2f | 4T1 | Breast Cancer | 0.23 |
| HepG2 | Liver Cancer | 0.80 | |
| MCF-7 | Breast Cancer | 0.34 | |
| Compound 2a | MCF-7 | Breast Cancer | 1.15 |
| HCT116 | Colon Cancer | 4.89 | |
| Compound 6o | K562 | Leukemia | 5.15 |
Data extracted from a study on indazole derivatives as anti-cancer agents.[4]
Experimental Protocols for Biological Evaluation
Standardized and reproducible assays are essential for the evaluation of novel drug candidates. The following sections provide detailed protocols for key in vitro assays used to characterize substituted indazoles.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (substituted indazole)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5][6]
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the in vitro potency of an inhibitor against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
Test inhibitor
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a master mix containing the kinase and substrate in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test inhibitor or vehicle control. Add the master mix to each well.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the kinase activity using the luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]
PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the inhibition of PARP1 activity by quantifying the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
PARP assay buffer
-
Test inhibitor
-
Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Plate Preparation: Use a pre-coated histone plate or coat a 96-well plate with histones.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
Reaction Initiation: Add a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate and add Streptavidin-HRP. After another incubation and wash, add the chemiluminescent substrate.
-
Signal Measurement: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: The chemiluminescent signal is proportional to the PARP1 activity. Calculate the percentage of inhibition and determine the IC50 value.[9][10]
Conclusion and Future Perspectives
Substituted indazoles continue to be a highly fruitful area of research in drug discovery. Their proven success in targeting a range of clinically relevant proteins, particularly kinases and DNA repair enzymes, underscores their importance. Future efforts will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel substitution patterns to access new chemical space, and the application of indazole-based compounds to a broader range of therapeutic areas beyond oncology. The detailed synthetic and biological protocols provided in this guide are intended to facilitate these ongoing research and development efforts.
dot
Caption: A general experimental workflow for the discovery and development of indazole-based drugs.
References
- 1. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Note: A Protocol for the Suzuki-Miyaura Coupling of 5-bromo-1H-indazole with Thiophene-3-boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in many pharmaceuticals.[3][4] This application note provides a detailed protocol for the synthesis of 5-(thiophen-3-yl)-1H-indazole via the Suzuki coupling of 5-bromo-1H-indazole and thiophene-3-boronic acid. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][4]
Reaction Scheme: The overall reaction involves the palladium-catalyzed cross-coupling of 5-bromo-1H-indazole with thiophene-3-boronic acid in the presence of a base.
Reaction: 5-bromo-1H-indazole couples with thiophene-3-boronic acid to yield 5-(thiophen-3-yl)-1H-indazole.
Experimental Protocol
This protocol is based on established methodologies for Suzuki-Miyaura cross-coupling of bromoindazoles with heteroaryl boronic acids.[5]
Materials and Reagents:
-
5-bromo-1H-indazole
-
Thiophene-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[5]
-
Potassium carbonate (K₂CO₃)[5]
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-1H-indazole (1.0 equiv.), thiophene-3-boronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).[5]
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the flask via syringe.[1][6] The total solvent volume should be sufficient to dissolve the reactants (e.g., ~0.1 M concentration of the limiting reagent).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[6]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(thiophen-3-yl)-1H-indazole.[7]
-
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Data Presentation
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of substituted 5-bromoindazoles, providing a basis for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dimethoxyethane | 80 | 2 | 84 | [5][8] |
| 5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dimethoxyethane | 80 | 2 | 50 | [5] |
| Bromo-indazole carboxamide | Various organoboronic acids | PdCl₂(dppf)·(DCM) (5) | K₂CO₃ (3) | 1,4-Dioxane/Water | 100 | 12 | High | [1] |
| 7-bromo-4-substituted-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Moderate-Good | [2] |
Visualizations
The following diagram illustrates the general workflow for the Suzuki coupling protocol.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding the mechanism.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiophene-Indazole-Based Kinase Inhibitors in Cancer Cell Lines
Introduction
The compound highlighted in these application notes, an N-aromatic-substituted indazole derivative, demonstrates high affinity and selectivity for JNK3, a key enzyme in cellular signaling pathways implicated in cancer and other diseases.[1]
Compound Profile: A Representative Thiophene-Indazole JNK3 Inhibitor
For the purpose of these application notes, we will focus on a potent thiophene-indazole based JNK3 inhibitor (referred to as Compound 29 in associated literature).[1] This compound has an indazole core with an amide linkage to a thiophene ring.
Chemical Structure:
Caption: General structure of a thiophene-indazole kinase inhibitor.
Quantitative Data
The inhibitory activity of the representative thiophene-indazole compound against its primary target, JNK3, and its selectivity profile are summarized below.
| Kinase Target | IC50 (µM) | Selectivity Notes | Reference |
| JNK3 | 0.005 | Highly potent and selective. | [1] |
| JNK2 | >80% inhibition at 1 µM | Significant inhibition observed. | [1] |
| Kinase Panel (374 wild-type kinases) | Minimal inhibition for most kinases | Demonstrates high selectivity for JNK3. | [1] |
Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is activated by various cellular stresses and is involved in regulating apoptosis, inflammation, and cell proliferation. In many cancers, the JNK pathway is dysregulated.
Caption: Simplified JNK signaling pathway and the point of inhibition.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize kinase inhibitors like the representative thiophene-indazole compound.
Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the in vitro potency of a compound against a specific kinase.
Materials:
-
Purified recombinant JNK3 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a specific peptide for JNK3)
-
Test compound (thiophene-indazole inhibitor)
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the thiophene-indazole inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of the microplate.
-
Add the JNK3 enzyme and the peptide substrate to the wells.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line with known JNK pathway dysregulation)
-
Cell culture medium and supplements
-
Test compound (thiophene-indazole inhibitor)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiophene-indazole inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
References
Application Notes and Protocols for 5-Thiophen-3-YL-1H-indazole in Anti-proliferative Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] The unique structural features of the indazole scaffold allow for interactions with various biological targets, making it a promising framework for the development of novel anti-cancer agents.[1][3] This document provides detailed application notes and protocols for evaluating the anti-proliferative activity of a specific indazole derivative, 5-Thiophen-3-YL-1H-indazole (herein referred to as Compound-T3I).
Compound-T3I combines the indazole core with a thiophene moiety, a substitution that has been explored in the design of various biologically active molecules.[4][5] While extensive research on this specific isomer is emerging, related structures have shown promise in pharmaceutical development.[5] These protocols are designed to guide researchers in determining the efficacy of Compound-T3I in inhibiting cancer cell growth using a standard colorimetric method, the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for assessing cell viability and proliferation.[6][7] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[7] The resulting insoluble formazan is then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]
Data Presentation: Anti-proliferative Activity of Compound-T3I
The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for Compound-T3I across a panel of human cancer cell lines. This data serves as an example for presenting results obtained from the described protocols.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HCT-116 | Colon Carcinoma | 6.8 |
| PC-3 | Prostate Adenocarcinoma | 15.1 |
| K562 | Chronic Myeloid Leukemia | 9.7 |
Experimental Protocols
Materials and Reagents
-
This compound (Compound-T3I)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116, PC-3, K562)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)[7]
-
Humidified incubator at 37°C with 5% CO2
Protocol: MTT Assay for Anti-proliferative Activity
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and logarithmic growth.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of Compound-T3I in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-T3I.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of Compound-T3I) and a no-treatment control (cells in medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[9]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The plate should be read within 1 hour of adding the solubilization solution.[8]
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determination of IC50: Plot the percentage of cell viability against the concentration of Compound-T3I. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Experimental Workflow
Caption: Workflow for determining the anti-proliferative effects of Compound-T3I.
Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase cascade by Compound-T3I.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assay of 5-Thiophen-3-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for determining the antimicrobial efficacy of the novel compound 5-Thiophen-3-YL-1H-indazole. The following protocols are based on established methodologies for antimicrobial susceptibility testing and can be adapted for screening against a variety of bacterial and fungal pathogens.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2] Some indazole derivatives have been shown to target bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, making it a clinically validated target for antibiotics.[3] This document outlines detailed protocols for evaluating the antimicrobial potential of this compound, a novel compound combining the indazole scaffold with a thiophene moiety, a substitution known in other heterocyclic systems to be associated with antimicrobial activity.[4][5]
Data Presentation
Effective data management is crucial for the comparison of antimicrobial efficacy. All quantitative data from the assays should be summarized in a clear and structured format.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.125 - 256 | Vancomycin | [Insert experimental value] |
| Escherichia coli (ATCC 25922) | Gram-negative | 0.125 - 256 | Ciprofloxacin | [Insert experimental value] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.125 - 256 | Ciprofloxacin | [Insert experimental value] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 0.125 - 256 | Vancomycin | [Insert experimental value] |
| Candida albicans (ATCC 90028) | N/A (Fungus) | 0.125 - 256 | Fluconazole | [Insert experimental value] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | [From Table 1] | [Insert experimental value] | [Calculate ratio] | [Bacteriostatic/Bactericidal] |
| Escherichia coli (ATCC 25922) | [From Table 1] | [Insert experimental value] | [Calculate ratio] | [Bacteriostatic/Bactericidal] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Plate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate.[6]
-
Suspend the colonies in a sterile broth medium.
-
Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganism with a standard antibiotic) and a negative (growth) control (microorganism with no compound).[8] A sterility control (broth only) should also be included.
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[6]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[6] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at the appropriate temperature for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC and MBC determination.
Hypothetical Signaling Pathway: Inhibition of DNA Gyrase
Some indazole derivatives are known to act as bacterial DNA gyrase inhibitors.[3] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Inhibition of this enzyme leads to a disruption of these processes and ultimately bacterial cell death. The GyrB subunit, in particular, has been a target for novel antibacterial agents.[3]
Caption: Inhibition of DNA Gyrase by this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Testing of 5-Thiophen-3-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Thiophen-3-YL-1H-indazole is a heterocyclic small molecule with a scaffold common to numerous compounds exhibiting significant biological activity. The indazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating efficacy as kinase inhibitors and modulators of other key cellular pathways.[1][2][3] The thiophene group often enhances the pharmacological properties of parent compounds. Given the structural similarities to known anti-cancer and anti-inflammatory agents, this compound warrants thorough in vivo evaluation to determine its therapeutic potential.
These application notes provide a comprehensive framework for the in vivo assessment of this compound, with a primary focus on its potential as an anti-cancer agent, likely acting through the inhibition of critical signaling pathways such as those mediated by protein kinases or the molecular chaperone Hsp90.[4][5] The following protocols are designed to be adapted to the specific characteristics of the test compound and the research questions being addressed.
Potential Signaling Pathways
Based on the activities of structurally related indazole and thiophene-containing compounds, this compound may exert its effects by modulating key oncogenic signaling pathways. Two plausible mechanisms of action are the inhibition of receptor tyrosine kinases (RTKs) and the disruption of the Hsp90 chaperone machinery.
Experimental Protocols
The in vivo evaluation of this compound should follow a staged approach, beginning with efficacy studies in a relevant cancer model, followed by pharmacokinetic and preliminary toxicology assessments.
Experimental Workflow
Protocol 1: In Vivo Efficacy in a Human Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell line-derived xenografts.
1. Cell Line and Animal Model Selection:
-
Cell Line: Select a human cancer cell line relevant to the proposed mechanism of action (e.g., a lung or breast cancer cell line known to be dependent on specific kinase signaling pathways).
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
2. Cell Culture and Implantation:
-
Culture the selected cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[6]
3. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.[6]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at predetermined doses (e.g., 10, 30, and 100 mg/kg) daily via oral gavage. The control group will receive the vehicle solution.
-
Record the body weight of each mouse at each measurement time point as an indicator of toxicity.
4. Endpoint and Data Analysis:
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.
| Parameter | Description |
| Cell Line | Human Cancer Cell Line (e.g., A549, MCF-7) |
| Animal Model | Athymic Nude Mice (Female, 6-8 weeks) |
| Number of Animals | 8-10 per group |
| Tumor Inoculum | 5 x 10⁶ cells in 100 µL PBS/Matrigel (1:1) |
| Administration Route | Oral Gavage (PO) |
| Treatment Groups | Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg |
| Dosing Frequency | Once daily (QD) |
| Treatment Duration | 21 days |
| Primary Endpoint | Tumor Volume |
| Secondary Endpoints | Tumor Weight, Body Weight |
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a study to determine the pharmacokinetic profile of this compound in mice.
1. Animal Model and Dosing:
-
Use male Swiss albino mice (6-8 weeks old).
-
Administer a single dose of this compound intravenously (IV) and orally (PO) to separate groups of mice (n=3 per time point). A typical dose for a preliminary PK study might be 10 mg/kg.
2. Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
3. Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[7] Oral bioavailability (F%) can be determined by comparing the AUC from oral and IV administration.
| Parameter | Description |
| Animal Model | Swiss Albino Mice (Male, 6-8 weeks) |
| Number of Animals | 3 per time point per route |
| Administration Routes | Intravenous (IV), Oral (PO) |
| Dose | 10 mg/kg |
| Sampling Time Points | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| Matrix | Plasma |
| Analytical Method | LC-MS/MS |
| Calculated Parameters | CL, Vd, t½, Cmax, Tmax, AUC, F% |
Protocol 3: Preliminary In Vivo Toxicology Study
This protocol describes an acute toxicology study to assess the safety profile of this compound.
1. Animal Model and Dosing:
-
Use both male and female mice (e.g., CD-1 mice, 6-8 weeks old).
-
Administer this compound daily for 7-14 days at three dose levels (e.g., a low, medium, and high dose based on efficacy and PK data) via the intended clinical route (e.g., oral gavage). A vehicle control group should be included.
2. Monitoring and Observations:
-
Conduct daily clinical observations for any signs of toxicity (e.g., changes in behavior, appearance, activity).
-
Record body weight daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
3. Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in formalin for histopathological examination.
| Parameter | Description |
| Animal Model | CD-1 Mice (Male and Female, 6-8 weeks) |
| Number of Animals | 5 per sex per group |
| Administration Route | Oral Gavage (PO) |
| Treatment Groups | Vehicle Control, Low Dose, Medium Dose, High Dose |
| Dosing Frequency | Once daily (QD) |
| Treatment Duration | 7-14 days |
| Endpoints | Clinical Observations, Body Weight, Hematology, Clinical Chemistry, Gross Necropsy, Histopathology |
Data Presentation
Table 1: Representative In Vivo Efficacy Data for a Novel Kinase Inhibitor
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1450 ± 150 | - | +5.2 ± 1.5 |
| Compound A (10 mg/kg) | 980 ± 120 | 32.4 | +4.8 ± 1.2 |
| Compound A (30 mg/kg) | 550 ± 95 | 62.1 | +2.1 ± 1.8 |
| Compound A (100 mg/kg) | 210 ± 50 | 85.5 | -3.5 ± 2.1 |
Table 2: Representative Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | CL (L/hr/kg) | Vd (L/kg) | F (%) |
| IV | 10 | 2500 | 0.08 | 3200 | 2.5 | 3.1 | 11.0 | - |
| PO | 10 | 850 | 1.0 | 2400 | 2.8 | - | - | 75 |
Table 3: Representative Toxicology Findings
| Treatment Group | Key Clinical Signs | Mean Body Weight Change (%) | Key Histopathological Findings |
| Vehicle Control | None | +8.5 | No significant findings |
| Low Dose | None | +7.9 | No significant findings |
| Medium Dose | Mild lethargy | +2.1 | Minimal hepatocellular vacuolation |
| High Dose | Moderate lethargy, ruffled fur | -5.2 | Mild to moderate hepatocellular vacuolation, mild renal tubular degeneration |
Conclusion
The provided protocols and application notes offer a structured approach to the in vivo characterization of this compound. By systematically evaluating its efficacy, pharmacokinetics, and safety profile, researchers can gain critical insights into its therapeutic potential and make informed decisions for further development. The data generated from these studies will be essential for establishing a proof-of-concept and guiding future preclinical and clinical investigations.
References
- 1. Hsp90 - Wikipedia [en.wikipedia.org]
- 2. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 5-Thiophen-3-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of the novel compound, 5-Thiophen-3-YL-1H-indazole. The following sections detail the theoretical background, experimental protocols for both in vitro and in vivo models, and data presentation guidelines.
Introduction to Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] Key signaling pathways that regulate the inflammatory response include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[2][3][4][5] Anti-inflammatory drug discovery often targets components of these pathways to modulate the production of pro-inflammatory mediators.
NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[2][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[7][8]
MAPK Signaling Pathway: MAPK pathways are involved in diverse cellular processes, including inflammation.[3] The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[9] These kinases are activated by a phosphorylation cascade and, in turn, phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory mediators.[3][10]
JAK/STAT Signaling Pathway: The JAK/STAT pathway is crucial for signaling initiated by numerous cytokines and growth factors involved in immunity and inflammation.[4][11][12] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[4][12]
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| COX-2 Inhibition | 10 | ||
| 25 | |||
| 50 | |||
| TNF-α Inhibition | 10 | ||
| 25 | |||
| 50 | |||
| IL-6 Inhibition | 10 | ||
| 25 | |||
| 50 | |||
| Nitric Oxide (NO) Inhibition | 10 | ||
| 25 | |||
| 50 |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | Inhibition of Edema (%) at 5h |
| Vehicle Control | - | - | |||
| This compound | 25 | ||||
| 50 | |||||
| 100 | |||||
| Positive Control (e.g., Diclofenac) | 10 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is a standard method to screen for anti-inflammatory properties by measuring the inhibition of pro-inflammatory cytokine and mediator release from macrophages stimulated with LPS.[13]
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).[13]
-
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. A non-stimulated control group should also be included.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatant using the Griess reagent.[14]
-
Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.
-
Calculate the percentage inhibition of cytokine and nitric oxide production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation.
-
Protocol:
-
Utilize a commercially available COX-2 inhibitor screening assay kit.
-
Prepare the reaction mixture containing assay buffer, heme, and purified COX-2 enzyme.
-
Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction mixture according to the kit's instructions.
-
Measure the production of prostaglandin E2 (PGE2) or other prostanoids using the detection method provided in the kit (e.g., colorimetric or fluorometric).
-
Calculate the percentage inhibition of COX-2 activity and determine the IC₅₀ value.
-
3. Western Blot Analysis of Inflammatory Signaling Proteins
This technique is used to investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins, such as p65 (NF-κB), IκBα, p38 MAPK, and JNK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation of these proteins.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[15][16][17]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Protocol:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., diclofenac, 10 mg/kg), and three dose levels of this compound (e.g., 25, 50, and 100 mg/kg).
-
Administer the test compound or control substances orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Visualizations
The following diagrams illustrate the key inflammatory signaling pathways and a general experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Pathway in Inflammation.
Caption: JAK/STAT Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Anti-inflammatory Assessment.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ir.vistas.ac.in [ir.vistas.ac.in]
- 15. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 16. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Thiophen-3-YL-1H-indazole in Cell Culture Experiments
Disclaimer: Specific experimental data for 5-Thiophen-3-YL-1H-indazole is limited in publicly available literature. The following application notes and protocols are based on the known properties and applications of structurally related indazole and thiophene-containing compounds, which are frequently investigated as kinase inhibitors and anticancer agents.[1][2][3][4][5] Researchers should use this document as a guide and perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Application Notes
Introduction: this compound is a heterocyclic small molecule featuring an indazole core linked to a thiophene ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds, including those with antitumor, anti-inflammatory, and antibacterial properties.[3][4] Compounds with similar structures, such as diarylpyrazoles containing a thiophene group, have shown potent antiproliferative activity against cancer cell lines by targeting key cellular pathways, including the inhibition of heat shock protein 90 (Hsp90).[1] These characteristics suggest that this compound holds potential as a research tool for investigating cancer cell proliferation, apoptosis, and cell cycle regulation.
Potential Applications:
-
Investigation of anticancer properties in various cancer cell lines (e.g., hepatocellular carcinoma, breast cancer).[1][6]
-
Elucidation of mechanism of action, potentially as a kinase inhibitor or an inhibitor of chaperone proteins like Hsp90.[1]
-
Studies on cell cycle arrest and induction of apoptosis.[1]
-
Use as a lead compound for further drug development and structural optimization.[5]
Physicochemical Properties (Representative): To facilitate experimental planning, representative physicochemical properties based on the closely related isomer, 5-Thiophen-2-yl-1H-indazole, are provided below.[7]
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂S | [7] |
| Molecular Weight | 200.26 g/mol | [7] |
| Appearance | Off-white to yellow solid | Assumed |
| Storage | Store at 0-8°C | [7] |
Solubility Data (Representative): The solubility of heterocyclic small molecules can vary. It is recommended to prepare high-concentration stock solutions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (≥ 100 mM) | Recommended for stock solutions. |
| Ethanol | Sparingly soluble | May require heating. |
| Water | Insoluble | Dilute from DMSO stock for aqueous media. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 200.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Carefully weigh out 2 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube. Calculation: (2 mg / 200.26 mg/mmol) / 1 mL = 0.009987 mol/L ≈ 10 mM
-
Mixing: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound on a chosen cancer cell line (e.g., HepG2).
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM stock solution of this compound in DMSO
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment concentration (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for another 4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Hypothetical IC₅₀ Data: The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on data for similar compounds.[1]
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 72 hours | 0.08 |
| MCF-7 | Breast Cancer | 72 hours | 1.2 |
| A549 | Lung Cancer | 72 hours | 5.5 |
| HEK-293 | Normal Kidney (Control) | 72 hours | > 30 |
Visualizations
Hypothetical Signaling Pathway Inhibition
Based on the activity of structurally similar compounds, this compound may function as an Hsp90 inhibitor.[1] Hsp90 is a molecular chaperone required for the stability and function of numerous oncogenic "client" proteins. Its inhibition leads to the degradation of these proteins, resulting in cell cycle arrest and apoptosis.
Caption: Hypothetical mechanism of action via Hsp90 inhibition.
Experimental Workflow
The following diagram outlines the general workflow for testing the effects of this compound in cell culture.
Caption: Workflow for determining compound cytotoxicity.
References
- 1. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Quantification of 5-Thiophen-3-YL-1H-indazole in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for a robust and sensitive bioanalytical method for the quantitative determination of 5-Thiophen-3-YL-1H-indazole in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in complex biological matrices.[1][2][3][4] The protocol encompasses a straightforward solid-phase extraction (SPE) for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[5][6][7]
Introduction
This compound is a novel heterocyclic compound with potential therapeutic applications. To support preclinical and clinical development, a reliable and validated bioanalytical method is essential for pharmacokinetic and toxicokinetic studies.[4][8] This document details the experimental procedures for sample preparation, chromatographic and mass spectrometric conditions, and a summary of the method validation results.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to clean up and concentrate this compound and its internal standard (IS) from human plasma samples.[2]
-
Materials:
-
SPE Cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: The sample is now ready for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatography: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 4.0 | 95 | 5 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Sample Temperature: 10°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 229.0 117.1 30 25 | Internal Standard | 234.0 | 122.1 | 30 | 25 |
-
Data Presentation
The method was validated for linearity, accuracy, precision, and other parameters as per regulatory guidelines.[5][6][7]
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 0.5 - 500 | y = 0.015x + 0.002 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.5 | 98.2 | 8.5 | 97.5 | 9.2 |
| LQC | 1.5 | 101.5 | 6.2 | 102.1 | 7.1 |
| MQC | 75 | 99.8 | 4.1 | 100.5 | 5.3 |
| HQC | 400 | 103.2 | 3.5 | 102.8 | 4.6 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple and efficient sample preparation, coupled with the speed of UPLC analysis, makes this method suitable for high-throughput bioanalysis in support of drug development programs. The validation data demonstrates that the method meets the criteria for bioanalytical method validation as set forth by regulatory agencies.
References
- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. scispace.com [scispace.com]
- 9. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Thiophen-3-YL-1H-indazole in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the agrochemical applications of 5-Thiophen-3-YL-1H-indazole is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally related thiophene and indazole derivatives and are intended to serve as a guide for potential research directions.
Application Notes
The heterocyclic compound this compound, which incorporates both a thiophene and an indazole ring system, represents a scaffold of interest for agrochemical research. While direct studies on this specific isomer are not extensively documented, the individual and combined presence of these moieties in other molecules suggests a range of potential applications in crop protection.
Potential Agrochemical Applications
-
Fungicidal Activity: The thiophene moiety is a key component in several commercial and developmental fungicides. For instance, N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent activity against various plant pathogenic fungi, including cucumber downy mildew.[1][2] The mechanism of action for some thiophene-containing fungicides involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[3] The indazole nucleus is also present in compounds with documented antifungal properties. The combination of these two pharmacophores in this compound makes it a promising candidate for investigation as a novel fungicide.
-
Herbicidal Activity: Research on 3-aryl-1H-indazoles has shown that this class of compounds can act as growth inhibitors for various plant species, affecting both root and shoot development.[4][5] This suggests that the indazole core of this compound could contribute to herbicidal activity. The thiophene ring is also found in some herbicidal molecules, further supporting the potential of this compound in weed management research.
-
Insecticidal and Nematicidal Activity: Naturally occurring thiophenes produced by plants from the Asteraceae family exhibit a broad spectrum of biological activities, including insecticidal and nematicidal effects.[6] These compounds often act as a chemical defense mechanism against various pathogens and pests. This precedent suggests that synthetic thiophene derivatives like this compound could be explored for their potential to control insect and nematode pests in agriculture.
Structure-Activity Relationship (SAR) Considerations
Based on studies of related compound classes, the biological activity of this compound could be modulated through chemical modification. For fungicidal analogues, the type and position of substituents on both the thiophene and indazole rings are likely to be critical determinants of efficacy and spectrum of activity. Similarly, for potential herbicidal applications, modifications to either ring system could influence potency and crop selectivity.
Quantitative Data for Structurally Related Compounds
While no specific data for this compound is available, the following table provides an example of the fungicidal efficacy of related N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis).
| Compound Class | Target Organism | Bioassay Type | EC₅₀ (mg/L) | Reference Compound(s) | EC₅₀ of Reference(s) (mg/L) |
| N-(thiophen-2-yl) nicotinamide derivatives | Pseudoperonospora cubensis | In vivo (Greenhouse) | 1.96 - 4.69 | Flumorph | 7.55 |
| Diflumetorim | 21.44 | ||||
| Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives.[1][2] |
Experimental Protocols
The following are generalized protocols for the initial screening of this compound for potential agrochemical activities.
Protocol 1: In Vitro Fungicidal Assay - Mycelial Growth Inhibition
This protocol is designed to assess the intrinsic ability of the test compound to inhibit the growth of pathogenic fungi.
-
Fungal Strains: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium oxysporum).
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Stock Solution Preparation: Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution of known concentration (e.g., 10,000 mg/L).
-
Preparation of Amended Media: While the PDA is still molten (approx. 45-50°C), add the stock solution to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). A control plate containing only DMSO (at the same concentration as the highest test rate) should also be prepared.
-
Inoculation: Aseptically place a 5 mm mycelial plug, taken from the leading edge of an actively growing fungal culture, onto the center of each solidified PDA plate (both treated and control).
-
Incubation: Incubate the plates at a suitable temperature (e.g., 22-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percent inhibition of mycelial growth for each concentration relative to the control. Determine the EC₅₀ value (the concentration causing 50% inhibition) using probit analysis or other suitable statistical software.
Protocol 2: In Vivo Herbicidal Assay - Pre-emergence
This protocol assesses the compound's ability to prevent weed seed germination and emergence.
-
Plant Material: Use seeds of common weed species (e.g., barnyardgrass (Echinochloa crus-galli), common lambsquarters (Chenopodium album)).
-
Growth Medium: Prepare a standard greenhouse soil mix in small pots.
-
Sowing: Sow a predetermined number of seeds (e.g., 20) per pot at a shallow depth.
-
Compound Application: Prepare a solution of this compound in a suitable solvent/water emulsion with a surfactant. Apply the solution evenly to the soil surface of each pot at various rates (e.g., 100, 250, 500, 1000 g a.i./ha). A control group should be treated with the solvent/surfactant solution only.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot and assess their overall health (e.g., stunting, chlorosis, necrosis) on a rating scale.
-
Analysis: Calculate the percent inhibition of emergence for each treatment rate compared to the control. Determine the GR₅₀ value (the rate causing 50% growth reduction).
Visualizations
The following diagrams illustrate a typical workflow for agrochemical discovery and a hypothetical mode of action for a fungicide targeting the respiratory chain.
Caption: A generalized workflow for agrochemical discovery and development.
Caption: Hypothetical mode of action targeting fungal respiration.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-Aryl-1< /i>H< //i>-Indazoles and Their Effects on Plant Growth [lirias.kuleuven.be]
- 6. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of 5-Thiophen-3-YL-1H-indazole in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5-Thiophen-3-YL-1H-indazole. Given that many kinase inhibitors and heterocyclic compounds exhibit poor water solubility, this guide provides a series of troubleshooting steps, experimental protocols, and frequently asked questions to help you achieve your desired experimental concentrations.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of my aqueous buffer. What are the initial troubleshooting steps?
A1: Precipitation of a compound upon dilution into an aqueous buffer is a common issue, especially for lipophilic molecules. The drastic change in solvent polarity from a high-concentration organic stock solution (like DMSO) to a predominantly aqueous environment can cause the compound to crash out.
Initial Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved. If necessary, gentle warming or brief sonication can be used.
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion can prevent localized supersaturation.
-
Lower the Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempt to use a lower final concentration to see if the compound remains in solution.
-
Check Buffer Components: High salt concentrations in your buffer can sometimes lead to "salting out" of the compound. If possible, try reducing the salt concentration.
Q2: How can I use co-solvents to improve the solubility of this compound?
A2: Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds.[2] They work by reducing the overall polarity of the solvent system. Common co-solvents in research settings include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[3]
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM).
-
Prepare Co-solvent Buffers: Prepare a series of your desired aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).
-
Dilute the Stock: Add the stock solution to each co-solvent buffer to achieve your desired final concentration.
-
Observe and Analyze: Vortex each solution and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature. For a more quantitative analysis, you can centrifuge the samples and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.
Data Presentation: Illustrative Solubility in Co-solvent Systems
| Co-solvent System (in PBS, pH 7.4) | Illustrative Solubility of this compound (µM) | Observations |
| 0.5% DMSO (Vehicle Control) | < 1 | Immediate precipitation |
| 1% Ethanol | 5 | Slight haze |
| 5% Ethanol | 25 | Clear solution |
| 10% PEG 400 | 50 | Clear solution |
| 5% NMP (N-methyl-2-pyrrolidone) | 75 | Clear solution |
Note: The data in this table is for illustrative purposes. Always perform vehicle control experiments to account for any effects of the co-solvent on your assay.
Q3: Can adjusting the pH of my aqueous buffer improve solubility?
A3: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[4] The indazole moiety contains nitrogen atoms that can be protonated or deprotonated. By shifting the pH of the buffer away from the compound's isoelectric point (pI), you can increase the proportion of the more soluble ionized form. For weak bases, decreasing the pH (more acidic) generally increases solubility, while for weak acids, increasing the pH (more alkaline) improves solubility.[4][5]
Experimental Protocol: pH-Solubility Profile
-
Prepare a Range of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate buffering capacity at each pH.
-
Add Compound: Add an excess of solid this compound to each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separate and Measure: Separate the undissolved solid by centrifugation or filtration.
-
Quantify: Determine the concentration of the compound in the supernatant using a validated analytical method like HPLC-UV.
Data Presentation: Illustrative pH-Solubility Profile
| Buffer pH | Illustrative Solubility of this compound (µg/mL) |
| 4.0 | 50.2 |
| 5.0 | 15.8 |
| 6.0 | 2.5 |
| 7.0 | 0.8 |
| 7.4 | 0.5 |
| 8.0 | 0.4 |
Note: The data in this table is for illustrative purposes and suggests the compound may have basic properties. The actual pH-solubility profile needs to be determined experimentally.
Q4: What are cyclodextrins and how can they be used to enhance solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[7][8] This complex has a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD in your desired aqueous buffer at various concentrations (e.g., 1, 5, 10, 20 mM).
-
Add Compound: Add an excess of solid this compound to each cyclodextrin solution.
-
Equilibrate: Agitate the mixtures for 24-48 hours at a controlled temperature to ensure the formation of the inclusion complex and to reach equilibrium.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved compound. Analyze the supernatant to determine the concentration of the dissolved compound.
Data Presentation: Illustrative Effect of HP-β-CD on Solubility
| HP-β-CD Concentration (mM) | Illustrative Solubility of this compound (µM) |
| 0 (Control) | 0.5 |
| 1 | 15 |
| 5 | 80 |
| 10 | 175 |
| 20 | 350 |
Note: The data in this table is for illustrative purposes.
Q5: When should I consider more advanced formulation strategies?
A5: If the methods above are insufficient for your needs, particularly for in vivo studies, you may need to consider advanced formulation strategies. These are typically more complex to prepare but can significantly enhance solubility and bioavailability.
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid state.[10][11][12] This can be achieved by methods like solvent evaporation or hot-melt extrusion. The goal is to reduce particle size to a molecular level and improve wettability.[13]
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants.[14][15][16] The small particle size increases the surface area, leading to a higher dissolution rate.
-
Micellar Solubilization: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate hydrophobic drugs within their core, increasing their solubility.
Troubleshooting Workflows and Diagrams
Caption: A troubleshooting workflow for addressing compound precipitation.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kaggle.com [kaggle.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]
- 6. Revisiting the Application of Machine Learning Approaches in Predicting Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for 5-Thiophen-3-YL-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Thiophen-3-YL-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Given that a common synthetic route to 5-aryl-1H-indazoles is the Suzuki-Miyaura cross-coupling reaction, you can anticipate several types of impurities[1][2]:
-
Unreacted Starting Materials: Residual 5-bromo-1H-indazole (or other halogenated indazole precursor) and thiophene-3-boronic acid or its esters.
-
Homocoupling Products: Bithiophene, formed from the coupling of two thiophene-3-boronic acid molecules. This is often promoted by the presence of oxygen.[1]
-
Protodeboronation Product: The thiophene-3-boronic acid can be converted to thiophene.
-
Catalyst Residues: Palladium catalysts and ligands used in the coupling reaction.
-
Isomers: Depending on the reaction conditions during the synthesis of the indazole core, you might have positional isomers of the thiophene group on the indazole ring.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for compounds of this class are:
-
Flash Column Chromatography: This is the most widely used method for separating the desired product from reaction byproducts and starting materials. Silica gel is a common stationary phase.[3]
-
Recrystallization: This can be a highly effective method for obtaining a high-purity final product, especially if the crude material is already relatively pure.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is particularly useful for separating closely related impurities or isomers that are difficult to resolve by column chromatography.[4]
Q3: My product and a major impurity have very similar Rf values on TLC. How can I improve separation by column chromatography?
A3: Co-elution is a common challenge. Here are several strategies to improve separation:
-
Solvent System Optimization: Experiment with different solvent systems. If you are using a standard hexane/ethyl acetate gradient, try switching to a different solvent combination like dichloromethane/methanol or toluene/acetone. Even small additions of a third solvent can significantly alter selectivity.
-
Modifier Addition: For nitrogen-containing heterocycles, adding a small amount of a modifier to the eluent can improve peak shape and separation. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) can help. Conversely, for acidic impurities, a small amount of acetic acid might be beneficial.[5]
-
Stationary Phase Change: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica gel.
-
Reduce the Rf: Aim for a lower Rf value (around 0.1-0.2) for your target compound on the TLC plate. While this will require more solvent and a longer elution time, it often leads to better separation of closely eluting spots.[5]
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: Successful recrystallization depends heavily on the choice of solvent and the cooling process.
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities.
-
Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common mixtures for indazole derivatives include acetone/water and ethanol/water.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[7]
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is too polar and sticking to the silica gel. | Add a more polar solvent to your gradient (e.g., methanol in dichloromethane). Add a small amount of triethylamine to the eluent to reduce interactions with acidic silica. |
| Product is degrading on the silica gel. | Thiophene-containing compounds can sometimes be sensitive to acidic silica gel.[8] Neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent. Alternatively, use a less acidic stationary phase like alumina. |
| Improper solvent polarity for elution. | Ensure your elution gradient is appropriate. If the product is not eluting, gradually increase the polarity of the mobile phase. |
| Product is co-eluting with a UV-inactive impurity. | Analyze fractions by a secondary method, such as LC-MS or NMR, to identify fractions containing the pure product. |
Issue 2: Persistent Impurities After Purification
| Impurity Type | Identification | Troubleshooting Strategy |
| Unreacted 5-bromo-1H-indazole | Similar polarity to the product, making separation by column chromatography difficult.[5] | Optimize the reaction to drive it to completion. For purification, try a different solvent system for chromatography to improve separation or attempt recrystallization. |
| Thiophene Homocoupling Product | Typically less polar than the desired product. | Thoroughly degas the reaction mixture to minimize oxygen, which promotes homocoupling.[1] This impurity should be separable by column chromatography. |
| Palladium Catalyst Residues | Often appear as a fine black solid. | Filter the reaction mixture through a pad of Celite® before aqueous workup.[1] During chromatography, palladium residues usually remain at the top of the column. |
| Boronic Acid/Ester Residues | Can be polar and may streak on the TLC plate. | Perform an aqueous wash with a mild base (e.g., NaHCO3 solution) during the reaction workup to remove boronic acid residues. |
Quantitative Data Summary
| Purification Method | Stationary/Mobile Phase | Typical Purity | Typical Recovery | Reference |
| Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate Gradient | >95% | 60-85% | [Syntheses of 1-Aryl-5-nitro-1H-indazoles][9] |
| Recrystallization | Acetone/Water or Ethanol/Water | >99% | 70-90% (of the material being recrystallized) | [Method for separating and purifying substituted indazole isomers][6] |
| Preparative HPLC | C18 Reverse Phase / Acetonitrile:Water Gradient | >99.5% | 50-80% | General expectation for prep-HPLC |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound by removing polar and non-polar impurities.
Methodology:
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity this compound from a partially purified solid.
Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., acetone).
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Slowly add a "poor" solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Re-heat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. reddit.com [reddit.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 9. mdpi.com [mdpi.com]
troubleshooting regioselectivity in the synthesis of substituted indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 substituted indazole regioisomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge regarding regioselectivity in the synthesis of substituted indazoles?
The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1] Consequently, direct alkylation or acylation of the indazole scaffold often yields a mixture of N1- and N2-substituted products, making control of regioselectivity a significant hurdle.[1] Achieving high selectivity for a single regioisomer is crucial for the synthesis of specific, biologically active molecules and necessitates careful control of reaction conditions.[1]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
Several factors critically influence the N1/N2 ratio of the products. These include:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C3 position tend to favor N1 alkylation due to steric hindrance around the N2 position.[1] Conversely, electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C7 position can strongly direct substitution towards the N2 position.[1]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1] The combination of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often leads to a mixture of isomers.[2]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][3] Conditions that allow for equilibration, such as higher temperatures, tend to favor the N1 isomer.[3][4]
Q3: Which synthetic routes are preferred for selectively obtaining 2H-indazoles (N2-substituted)?
While direct alkylation can be tuned for N2-selectivity, certain synthetic methods are specifically designed to yield 2H-indazoles. The Davis-Beirut reaction and the Cadogan reductive cyclization are two prominent examples.[1] The Davis-Beirut reaction, for instance, involves the N,N-bond forming heterocyclization to create various 2H-indazoles and indazolones.[5][6] Additionally, specific metal-mediated reactions, such as those using Ga/Al, have been developed for the regioselective synthesis of 2H-indazoles.[7][8] The Mitsunobu reaction also often shows a preference for the formation of the N2-regioisomer.[4][9]
Troubleshooting Guides
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To enhance selectivity for the thermodynamically favored N1-substituted product, you should employ conditions that promote equilibration and take advantage of steric and electronic factors.
-
Change Base and Solvent: Switch to sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF). This combination has been shown to provide greater than 99% N1 regioselectivity for indazoles with various C3 substituents.[1]
-
Introduce a Bulky C3 Substituent: If your synthetic route allows, the presence of a sterically demanding group at the C3 position will disfavor alkylation at the adjacent N2 position.
-
Increase Reaction Temperature: Higher temperatures can facilitate the equilibration of the initially formed mixture to the more thermodynamically stable N1-isomer.[3]
Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of your substrate or modify the reaction conditions to prevent thermodynamic equilibration.
-
Introduce an Electron-Withdrawing Group at C7: The presence of an electron-withdrawing group, such as a nitro (-NO₂) or a carboxylate (-CO₂Me) group, at the C7 position can direct alkylation to the N2 position with high selectivity (≥96%).[10]
-
Use Acidic Conditions: Alkylation under acidic conditions, for example, using a catalytic amount of triflic acid (TfOH) with a diazo compound, can be highly selective for the N2 position.[2]
-
Employ the Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often provides the N2-substituted indazole as the major product.[2][4][9]
-
Consider a Directed Synthesis: If direct alkylation proves problematic, consider a synthetic route that builds the indazole ring in a manner that pre-determines the N2-substitution pattern, such as the Davis-Beirut reaction or a one-pot Cadogan reductive cyclization.[1][11][12]
Data Presentation
Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)
| 1H-Indazole Substituent | Alkylating Agent | Reaction Conditions | N1:N2 Ratio | Reference |
| 3-COMe | n-pentyl bromide | NaH / THF, RT to 50 °C | >99 : 1 | [2] |
| 3-tert-butyl | n-pentyl bromide | NaH / THF, RT to 50 °C | >99 : 1 | [2] |
| 7-NO₂ | n-pentyl bromide | NaH / THF, RT to 50 °C | 4 : 96 | [2] |
| 7-CO₂Me | n-pentyl bromide | NaH / THF, RT to 50 °C | <1 : 99 | [2] |
Table 2: Regioselectivity under Various Reaction Conditions
| 1H-Indazole Substituent | Alkylating Agent | Reaction Conditions | N1:N2 Ratio | Reference |
| 5-bromo-3-CO₂Me | Methyl iodide | K₂CO₃ / DMF | 53 : 47 | [2] |
| 6-fluoro | 4-methoxybenzyl chloride | K₂CO₃ / DMF | ~1 : 1 | [2] |
| Unsubstituted | Ethyl diazoacetate | TfOH / DCM, RT | 0 : 100 | [2] |
| 3-CO₂Me | n-pentanol | PPh₃, DIAD / THF | 1 : 2.5 | [9] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation using NaH/THF
This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions.
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 equivalents) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction
This protocol often favors the formation of the N2-substituted indazole under kinetically controlled conditions.
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight, or until completion as monitored by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified directly by flash column chromatography on silica gel to separate the N2-alkylated product from the N1-isomer and reaction byproducts.
Protocol 3: One-Pot Condensation–Cadogan Reductive Cyclization for 2H-Indazoles
This method provides a regioselective synthesis of N2-substituted indazoles.[11][12]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Thermodynamic vs. Kinetic control in indazole alkylation.
Caption: Simplified workflow of the Davis-Beirut reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 5-(Thiophen-3-yl)-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic functionalization of 5-(Thiophen-3-yl)-1H-indazole.
Section 1: N-Functionalization (Alkylation & Arylation)
The selective functionalization of the nitrogen atoms in the indazole ring is a frequent objective, but it often leads to challenges with regioselectivity between the N1 and N2 positions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve the selectivity?
A1: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge governed by the reaction conditions. The N1-alkylated product is typically the thermodynamically more stable isomer, while the N2 product is often favored under kinetic control.[1] To enhance selectivity, systematically optimize the base, solvent, and temperature.
Q2: What conditions generally favor the formation of the N1-alkylated isomer?
A2: Conditions that allow for thermodynamic equilibration tend to favor the N1 isomer.[1] A widely used and effective method is the use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[2] This combination deprotonates the indazole, and the subsequent alkylation proceeds with high N1 selectivity.
Q3: How can I favor the formation of the N2-alkylated isomer?
A3: N2-alkylation is often achieved under conditions of kinetic control.[1] The presence of specific substituents on the indazole ring, such as an electron-withdrawing group at the C7 position, can strongly direct alkylation to the N2 position.[1] Additionally, certain synthetic routes that construct the indazole ring can provide regioselective access to 2H-indazoles from the outset.
Troubleshooting Guide: Poor N1/N2 Regioselectivity
| Problem | Potential Cause | Suggested Solution |
| Nearly 1:1 mixture of N1/N2 isomers | Use of a weak base and polar aprotic solvent (e.g., K₂CO₃ in DMF) can lead to poor selectivity.[2] | For N1-Selectivity: Switch to a stronger base like sodium hydride (NaH) in a less polar aprotic solvent like THF.[1][2] |
| Low overall yield | The chosen base may be too weak for complete deprotonation, or the reaction temperature may be too low. | Increase the strength of the base (e.g., from K₂CO₃ to NaH or KHMDS). Cautiously increase the reaction temperature and monitor for decomposition. |
| Reaction does not go to completion | Insufficient equivalents of base or alkylating agent. The alkylating agent may be unreactive. | Use a slight excess of the base (1.1 equiv.) and the alkylating agent (1.2 equiv.).[1] If using a less reactive alkylating agent (e.g., alkyl chloride), consider switching to a more reactive one (e.g., alkyl bromide or iodide). |
Data Summary: N-Alkylation Regioselectivity
The choice of base and solvent is critical for controlling the regiochemical outcome of indazole alkylation.
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 1H-Indazole | Methyl Iodide | NaH | THF | >95:5 | [1][2] |
| 1H-Indazole | Methyl Iodide | K₂CO₃ | DMF | ~50:50 | [2] |
| 6-Nitroindazole | Alkyl Halides | K₂CO₃ | Acetone | Moderately favors N1 | [3] |
Experimental Protocol: N1-Selective Alkylation
This protocol describes a general procedure for the N1-selective alkylation of 5-(thiophen-3-yl)-1H-indazole using sodium hydride.
Materials:
-
5-(thiophen-3-yl)-1H-indazole (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv.)
-
Alkyl halide (e.g., Iodomethane or Benzyl Bromide) (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the 5-(thiophen-3-yl)-1H-indazole to a flame-dried flask containing anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Once complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Workflow for N-Alkylation
Caption: Decision tree for optimizing N1 vs. N2 selectivity.
Section 2: C3-Functionalization via Cross-Coupling
The C3 position of the indazole core is a prime target for introducing molecular diversity. A robust strategy involves initial halogenation at C3, followed by a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: How can I introduce a new aryl or heteroaryl group at the C3 position of my indazole?
A1: A highly effective and versatile method is a two-step sequence. First, selectively iodinate the C3 position.[4] The resulting 3-iodo-5-(thiophen-3-yl)-1H-indazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, to form a new C-C bond with a boronic acid.[5]
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes?
A2: Low yields in Suzuki couplings can stem from several factors. A primary issue is the protodeboronation of the boronic acid, especially at high temperatures or in the presence of excess water.[5] Other causes include inefficient catalyst activity (requiring ligand optimization), incorrect choice of base, or premature catalyst decomposition.
Q3: Can I install a nitrogen-based group at the C3 position?
A3: Yes, after halogenating the C3 position, the Buchwald-Hartwig amination reaction can be used to form a C-N bond with a primary or secondary amine.[6] This reaction also requires careful optimization of the palladium catalyst, ligand, and base.
Troubleshooting Guide: Low Yield in C3-Suzuki Coupling
| Problem | Potential Cause | Suggested Solution |
| Significant starting material remains | Inactive catalyst or insufficient heating. | Degas the solvent and reagents thoroughly to remove oxygen. Screen different palladium catalysts and phosphine ligands (e.g., Pd(dppf)Cl₂, XPhos).[7] Ensure the reaction reaches the optimal temperature (typically 80-120 °C).[5] |
| Formation of hydrodehalogenated side product | Catalyst deactivation or issues with the boronic acid. | Ensure high purity of the boronic acid. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.[5] |
| Protodeboronation of boronic acid | Excess water, high temperature, or prolonged reaction time.[5] | Use anhydrous solvents or minimize the amount of water in the solvent system. Lower the reaction temperature if possible. Monitor the reaction closely and stop it once the starting material is consumed. |
| Low yield with thiopheneboronic acids | Thiopheneboronic acids are prone to protodeboronation and can form side products like thiophene dimers.[7] | Use a highly active catalyst system like Pd(dppf)Cl₂.[7] Carefully control the reaction time and temperature to minimize side reactions. |
Data Summary: Optimized Suzuki-Miyaura Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of halo-indazoles.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 92 | [7][8] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 75 | [7][8] |
| 3-Iodo-1H-indazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Varies | [5] |
Experimental Protocols
Protocol 1: C3-Iodination of 5-(thiophen-3-yl)-1H-indazole [4]
-
Dissolve 5-(thiophen-3-yl)-1H-indazole (1.0 equiv.) in DMF.
-
Add potassium hydroxide (KOH) (2.0-3.0 equiv.) and stir for 15-20 minutes at room temperature.
-
Add iodine (I₂) (1.5 equiv.) portion-wise. The reaction is typically exothermic.
-
Stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization to yield 3-iodo-5-(thiophen-3-yl)-1H-indazole.
Protocol 2: C3-Suzuki-Miyaura Cross-Coupling [5]
-
To a reaction vessel, add the 3-iodo-5-(thiophen-3-yl)-1H-indazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water or DME).[5][7]
-
Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: C3-Buchwald-Hartwig Amination [9][10]
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Add the solvent (e.g., toluene or dioxane).
-
Add the 3-iodo-5-(thiophen-3-yl)-1H-indazole (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until completion.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow for C3-Functionalization
Caption: A two-step pathway for C3-functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
stability testing of 5-Thiophen-3-YL-1H-indazole under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Thiophen-3-YL-1H-indazole. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure, which contains a thiophene ring and an indazole nucleus, the expected degradation pathways include:
-
Oxidation: The thiophene ring and the indazole ring can be susceptible to oxidation, potentially leading to N-oxides, sulfoxides, or ring-opening products.[1][2]
-
Photodegradation: Thiophene-containing compounds can be reactive toward singlet oxygen, suggesting a potential for degradation under light exposure.[1][2] However, some thiophene derivatives also exhibit photostabilizing properties.[3][4]
-
Hydrolysis: While the core heterocyclic rings are generally stable, hydrolysis of potential functional groups (if any were introduced) or degradation under extreme pH conditions should be investigated.
-
Thermal Degradation: Decomposition at elevated temperatures is possible and should be evaluated to determine the compound's thermal stability.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, it is recommended to store this compound in a well-closed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration (2-8 °C) may be considered. These recommendations are based on general best practices for active pharmaceutical ingredients (APIs).[]
Q3: Are there any known incompatibilities of this compound with common excipients?
A3: Specific excipient compatibility studies for this compound are not publicly available. However, potential incompatibilities could arise with strongly oxidizing excipients due to the susceptibility of the thiophene and indazole moieties to oxidation. It is crucial to perform compatibility studies with selected excipients as part of the formulation development process.[7]
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the intact this compound from its potential degradation products.[8] The development process involves:
-
Performing forced degradation studies to generate degradation products.[9]
-
Developing an HPLC method (e.g., reverse-phase with a suitable column, mobile phase, and detector) that shows good resolution between the parent peak and all degradation product peaks.
-
Validating the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of exposure to the stress condition.
-
Increase the temperature for thermal and hydrolytic studies (e.g., up to 70-80 °C).[10]
-
Ensure direct and sufficient exposure to the light source in photostability studies.
-
If the compound is poorly soluble, consider using a co-solvent to ensure it is fully dissolved and exposed to the stressor.[10]
-
Issue 2: Excessive degradation (>20%) is observed, making it difficult to identify primary degradation products.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce the concentration of the stressor (acid, base, or oxidizing agent).[11]
-
Decrease the temperature of the study.
-
Shorten the exposure time and analyze samples at multiple, shorter time points.
-
For photostability, reduce the intensity or duration of light exposure.
-
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause: The analytical method is not optimized.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH).
-
Try a different stationary phase (column) with a different selectivity.
-
Optimize the column temperature and flow rate.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]
1. Acid and Base Hydrolysis:
-
Protocol: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[10] Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, increase the acid/base concentration or temperature.
2. Oxidative Degradation:
-
Protocol: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[11] Protect the solution from light and maintain it at room temperature. Analyze samples at different time intervals.
3. Thermal Degradation:
-
Protocol: Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber. Analyze the sample at various time points. Also, prepare a solution of the compound and expose it to the same temperature.
4. Photostability Testing:
-
Protocol: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light. Analyze both the exposed and control samples at a specific time point.
Data Presentation
The results of the stability studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl (60 °C) | 24 | 92.5 | 2 | 4.8 |
| 0.1 M NaOH (60 °C) | 24 | 95.1 | 1 | 3.2 |
| 3% H₂O₂ (RT) | 8 | 88.3 | 3 | 6.1 |
| Thermal (80 °C, solid) | 48 | 99.2 | 0 | - |
| Photostability (ICH) | - | 96.8 | 1 | 2.5 |
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Diagram 2: Troubleshooting Logic for Unexpected Stability Results
Caption: Troubleshooting logic for stability study outcomes.
References
- 1. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 7. Stability Challenges in Multi-Source APIs: Tools and Techniques – StabilityStudies.in [stabilitystudies.in]
- 8. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
minimizing side product formation in 5-Thiophen-3-YL-1H-indazole synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 5-(Thiophen-3-YL)-1H-indazole. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a prevalent method for this synthesis.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in the synthesis of 5-(Thiophen-3-YL)-1H-indazole. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product and Significant Formation of Thiophene Byproduct
This is a classic indication of competing protodeboronation of the thiopheneboronic acid. This side reaction consumes the boronic acid, leading to the formation of thiophene and reducing the yield of the desired coupled product. Thienylboronic acids are particularly susceptible to this, especially under basic conditions.[1]
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting workflow for low-yielding Suzuki reactions due to protodeboronation.
Issue 2: Presence of a Dimeric Thiophene Byproduct (Bithiophene)
The formation of a bithiophene species indicates homocoupling of the thiopheneboronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can also lead to catalyst decomposition.
Recommendations:
-
Thorough Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Ensure the quality of your catalyst and consider using a fresh batch.
Issue 3: Reaction Stalls or Fails to Go to Completion
This can be due to catalyst inactivity or poisoning. The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3][4][5][6]
Recommendations:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can help to stabilize the palladium catalyst and prevent coordination with the thiophene sulfur.
-
Catalyst Loading: If catalyst poisoning is suspected, a slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve full conversion.
-
Slow Addition: In some cases, slow addition of the thiopheneboronic acid can help to maintain a low concentration of the sulfur-containing compound in the reaction at any given time, minimizing its inhibitory effect on the catalyst.
Issue 4: Formation of N-arylated Indazole Isomer
When using an unprotected 5-halo-1H-indazole, there is a possibility of the thiophene group coupling to one of the nitrogen atoms of the indazole ring instead of the C5 position.
Recommendations:
-
Reaction Conditions: Standard Suzuki-Miyaura conditions generally favor C-C bond formation over N-arylation for unprotected indazoles.[7][8]
-
Protecting Groups: If N-arylation is a significant issue, consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) before the coupling reaction, followed by deprotection. However, some protecting groups may be labile under the basic reaction conditions.
-
Base Selection: The choice of base can influence the regioselectivity. Weaker bases may favor C-C coupling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of a 5-halo-1H-indazole with thiophen-3-ylboronic acid?
A1: A commonly successful catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[9][10] Other effective systems include those with bulky, electron-rich ligands like SPhos or XPhos, which can be particularly beneficial when dealing with heteroaryl substrates.[8]
Q2: Which base is most suitable for this reaction to minimize side products?
A2: While stronger bases like NaOH or KOH can be used, they can also promote the protodeboronation of the thiopheneboronic acid.[1] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they provide a good balance between reaction rate and minimizing side reactions.[9][11]
Q3: What is the recommended solvent system?
A3: A mixture of an organic solvent and water is typically used. Common systems include 1,2-dimethoxyethane (DME)/water, dioxane/water, or THF/water.[9][11] The water is necessary to solubilize the inorganic base and facilitate the catalytic cycle. However, an excessive amount of water can increase the rate of protodeboronation. A ratio of organic solvent to water of around 4:1 or 5:1 is a good starting point.
Q4: At what temperature should the reaction be conducted?
A4: Elevated temperatures can increase the rate of the desired reaction but also accelerate side reactions like protodeboronation. A moderate temperature range of 80-100°C is generally recommended.[9][11] It is advisable to monitor the reaction progress and stop the reaction once the starting material is consumed to avoid prolonged heating.
Q5: How can I effectively purify the final product from the reaction mixture?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts. The crude product can then be purified by flash column chromatography on silica gel. If unreacted boronic acid is difficult to remove, a wash with a dilute aqueous NaOH solution can help, as it forms the water-soluble boronate salt.[12]
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole with Thiophen-3-ylboronic Acid (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ and Pd/SPhos systems often give higher yields and faster reaction times. |
| Base | NaOH | K₂CO₃ | K₃PO₄ | K₃PO₄ is the mildest and can best suppress protodeboronation. K₂CO₃ is a good compromise. |
| Solvent | Dioxane/H₂O (1:1) | Dioxane/H₂O (4:1) | Anhydrous Dioxane | A 4:1 ratio of dioxane to water is often optimal. Anhydrous conditions may be slow. |
| Temperature | 120 °C | 100 °C | 80 °C | 80-100 °C is a good starting range to balance reaction rate and side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole with Thiophen-3-ylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates and scales.
Materials:
-
5-Bromo-1H-indazole
-
Thiophen-3-ylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv.), thiophen-3-ylboronic acid (1.2-1.5 equiv.), and finely ground K₂CO₃ (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (2-5 mol%).
-
Add degassed DME and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-(Thiophen-3-YL)-1H-indazole.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: Suzuki-Miyaura cycle and key side reactions in 5-(Thiophen-3-YL)-1H-indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is the Mechanism by Which High-Sulfur Fuel Poisons a Catalytic Converter? → Learn [pollution.sustainability-directory.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. sae.org [sae.org]
- 6. Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
addressing poor cell permeability of 5-Thiophen-3-YL-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering issues with the cell permeability of 5-Thiophen-3-YL-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows low activity in cell-based assays, but is potent in biochemical assays. Could poor cell permeability be the issue?
A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. The cell membrane acts as a barrier, and if the compound cannot efficiently cross it, it will not reach its intracellular target to exert its effect. It is crucial to assess the compound's physicochemical properties and perform a direct permeability assay to confirm this hypothesis.
Q2: What are the key physicochemical properties of this compound that might contribute to poor cell permeability?
-
Lipophilicity (LogP): An optimal LogP range (typically 1-3) is necessary for good passive diffusion. Compounds that are too hydrophilic or too lipophilic may exhibit poor permeability.
-
Polar Surface Area (PSA): A high PSA (>140 Ų) can hinder membrane permeation due to the energetic cost of desolvating the polar groups to enter the lipid bilayer.[1]
-
Molecular Weight (MW): Larger molecules (MW > 500 Da) generally show lower permeability.[1]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a molecule's polarity and reduce its permeability.[2]
-
Aqueous Solubility: Poor solubility can lead to inaccurate results in permeability assays and limit the concentration of the compound available for absorption.
Q3: What experimental systems can I use to measure the cell permeability of this compound?
A3: The most common and well-established in vitro model for predicting intestinal drug absorption and permeability is the Caco-2 cell permeability assay .[3][4][5] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[6] Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion across an artificial lipid membrane.
Q4: How can I improve the cell permeability of this compound?
A4: Several strategies can be employed to enhance the cell permeability of your compound:
-
Structural Modification:
-
Increase Lipophilicity: Introduce lipophilic groups to increase the LogP value. However, this must be balanced to avoid excessive lipophilicity, which can decrease solubility and increase metabolic clearance.
-
Reduce Polar Surface Area: Masking polar functional groups through derivatization can lower the PSA.
-
Introduce Intramolecular Hydrogen Bonds: Creating intramolecular hydrogen bonds can shield polar groups, effectively reducing the molecule's polarity and enhancing its ability to cross the cell membrane.[2][7]
-
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[8][9] This is a highly effective strategy to transiently mask polar functional groups that hinder membrane transport.[10][11][12] For this compound, a prodrug strategy could involve modification of the indazole NH group.
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of solubility enhancers or lipid-based delivery systems can improve absorption.[13]
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
This is a direct indication of poor translocation across the cell monolayer.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Efflux Ratio | Determine the efflux ratio by performing a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Consider co-dosing with a known efflux inhibitor (e.g., verapamil) to confirm. If efflux is confirmed, medicinal chemistry efforts may be needed to design analogs that are not transporter substrates. |
| Low Passive Diffusion | This is likely if the efflux ratio is low but the Papp value is still poor. This points to suboptimal physicochemical properties. Refer to the strategies in FAQ Q4 to guide chemical modifications. |
| Poor Aqueous Solubility | Low solubility can lead to an underestimation of permeability.[3] Ensure the compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO is common, but its concentration should be kept low (typically <1%) as it can affect cell monolayer integrity.[6] Consider using solubility-enhancing excipients if compatible with the assay. |
| Metabolism by Caco-2 cells | Caco-2 cells express some metabolic enzymes. Analyze the receiver compartment for metabolites of your compound using LC-MS/MS. If metabolism is significant, the calculated Papp of the parent compound will be artificially low. |
| Cell Monolayer Integrity Issues | The compound itself might be toxic to the Caco-2 cells, compromising the integrity of the monolayer. Monitor the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. If the compound is toxic, you may need to test at lower, non-toxic concentrations. |
Issue 2: High Variability in Permeability Data
Inconsistent results across experiments can mask the true permeability characteristics of your compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Caco-2 Cell Culture | Caco-2 cells can behave differently at different passage numbers. Ensure you are using cells within a consistent and validated passage range. The time of cell seeding and the duration of differentiation (typically 21 days) should be strictly controlled. |
| Inaccurate Compound Quantification | The analytical method (e.g., LC-MS/MS) used to measure the compound concentration in the donor and receiver compartments must be robust and validated for linearity, accuracy, and precision in the assay matrix. |
| Adsorption to Assay Plates | Lipophilic compounds can adsorb to the plastic of the assay plates, leading to a loss of compound and an underestimation of permeability.[14] Using low-binding plates can mitigate this. It is also important to calculate the percentage recovery of the compound at the end of the experiment. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto Transwell® filter inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when the TEER value is >250 Ω·cm².
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Prepare the dosing solution of this compound in HBSS (e.g., at 10 µM). The final concentration of any co-solvent like DMSO should be kept below 1%.
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral chamber. Replace the volume removed with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Troubleshooting Logic for Low Permeability.
Caption: Strategies to Improve Cell Permeability.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. | Semantic Scholar [semanticscholar.org]
- 6. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Scaling Up the Synthesis of 5-Thiophen-3-YL-1H-indazole
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-Thiophen-3-YL-1H-indazole for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via Suzuki-Miyaura cross-coupling, which is a common and effective method for this transformation.[1][2]
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common challenges when scaling up Suzuki-Miyaura reactions, especially with heteroaryl substrates like thiophene.[3] Several factors could be at play:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective enough for coupling with a thiophene moiety.
-
Troubleshooting: Switch to a more active catalytic system. For coupling heteroaryl compounds, Buchwald ligands (e.g., SPhos, XPhos) or [Pd(dppf)Cl₂] have shown good results in similar syntheses.[1][2] Consider increasing the catalyst loading, although this should be done judiciously for cost and purification reasons on a larger scale.
-
-
Ineffective Base or Solvent: The base is crucial for the transmetalation step, and the solvent must facilitate the dissolution of all reactants.
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation.
-
Troubleshooting: Using specialized ligands that are less susceptible to poisoning can help. Additionally, ensuring a well-degassed reaction mixture to prevent oxidative degradation of the catalyst is crucial.
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate.
-
Troubleshooting: While many Suzuki couplings run well at elevated temperatures (e.g., 80-100 °C), excessive heat can lead to catalyst decomposition or side reactions.[5] A systematic temperature screen on a small scale can identify the optimal range for your specific substrates.
-
Q2: I am observing significant formation of side products, such as homocoupled products and protodeboronation of my thiophene boronic acid. How can I minimize these?
A: Side product formation is a frequent challenge in cross-coupling reactions.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with heteroaryl boronic acids like thiopheneboronic acid.[3]
-
Troubleshooting:
-
Use boronic esters (e.g., pinacol esters) instead of boronic acids, as they are generally more stable.
-
Ensure your base is not overly strong or nucleophilic, which can promote this side reaction.
-
Minimize the amount of water in the reaction, or use anhydrous conditions if feasible.
-
Add the boronic acid reagent in portions or via syringe pump during the reaction to maintain a low instantaneous concentration.
-
-
-
Homocoupling: The formation of bithiophene or bi-indazole can occur, often promoted by the presence of oxygen.
-
Troubleshooting: Rigorous degassing of all solvents and reagents is essential. Sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is recommended. Maintain a positive pressure of inert gas throughout the reaction.
-
Q3: I am having difficulty with the purification of the final product and removal of residual palladium. What are some effective strategies for scale-up?
A: Purification and palladium removal are critical steps for preclinical candidates.
-
Crystallization: This is often the most effective and scalable method for purification.
-
Troubleshooting: A systematic screen of solvents and solvent mixtures is necessary to find conditions that provide good crystal formation and purity. A controlled cooling profile is important for obtaining a desirable crystal size.[5]
-
-
Palladium Removal: Residual palladium levels must be very low in preclinical materials.
-
Troubleshooting:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a scavenger like L-cysteine or sodium bisulfite at a slightly elevated temperature can help remove palladium.[5][6]
-
Filtration: Passing the product solution through a bed of Celite can help remove some precipitated palladium.[7]
-
Specialized Scavengers: Commercially available silica-based or polymer-based palladium scavengers can be very effective, although they add to the cost.
-
-
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling to synthesize 5-(Thiophen-3-yl)-1H-indazole, based on literature precedents for similar couplings.[1][2] Optimization will be required for your specific substrates and scale.
Synthesis of 5-(Thiophen-3-yl)-1H-indazole via Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-1H-indazole
-
Thiophen-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-1H-indazole (1.0 eq), thiophen-3-boronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to ensure good stirring.
-
Degassing: Bubble nitrogen or argon through the stirred mixture for 30-60 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Add [Pd(dppf)Cl₂] (0.01-0.05 eq) to the reaction mixture under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to reflux (typically around 85-90 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC). The reaction is often complete within 2-4 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
For larger scales, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is preferable.[7]
-
Data Presentation
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving indazoles and thiophenes, providing a baseline for optimization.
| Aryl Halide (1.0 eq) | Boronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid (1.2) | [Pd(dppf)Cl₂] (5) | K₂CO₃ (2.0) | DME | Reflux | 2 | 85 | [1] |
| 5-Bromo-1-Boc-1H-indazole | 2-Thiopheneboronic acid (1.2) | [Pd(dppf)Cl₂] (5) | K₂CO₃ (2.0) | DME | Reflux | 2 | 82 | [1] |
| 3-Chloroindazole | 3-Fluorophenylboronic acid (1.5) | P2 precatalyst (2.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 15 | >95 (conv.) | [8] |
| 3-Bromoaniline | 2-Thienyl boronic acid (1.2) | Pd(dtbpf)Cl₂ (2.0) | Et₃N (2.0) | Aq. Kolliphor EL | RT | 0.25 | 98 | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
resolving inconsistencies in biological assay results for 5-Thiophen-3-YL-1H-indazole
Disclaimer: The compound 5-Thiophen-3-YL-1H-indazole is not extensively documented in publicly available scientific literature. Therefore, this guide is based on established principles for troubleshooting biological assays of analogous heterocyclic compounds, particularly indazole and thiophene derivatives known to act as kinase inhibitors and anticancer agents. The quantitative data and specific experimental conditions provided are illustrative and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in our in-vitro kinase assays. What are the potential causes?
A1: Inconsistencies in IC50 values for kinase inhibitors can arise from several factors:
-
Reagent Stability and Handling: Ensure the compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. ATP and enzyme stocks are also sensitive to degradation.
-
Assay Conditions: Minor variations in incubation time, temperature, and DMSO concentration can significantly impact enzyme kinetics and inhibitor potency.
-
Pipetting Accuracy: Inaccurate dispensing of the compound, enzyme, or ATP, especially in low-volume assays, can lead to substantial errors.
-
Assay Signal Interference: The compound may interfere with the assay's detection method (e.g., fluorescence or luminescence). It's crucial to run controls with the compound and detection reagents in the absence of the enzyme.
Q2: Our MTT assay results show poor correlation with other cytotoxicity assays for this compound. Why might this be?
A2: The MTT assay measures metabolic activity, which is often used as a proxy for cell viability. Discrepancies can occur due to:
-
Compound Interference: The compound might directly react with the MTT reagent or alter the metabolic state of the cells without inducing cell death.
-
Cellular Senescence: The compound may be inducing a senescent state where cells are metabolically active but not proliferating.
-
Time-point of Analysis: The timing of the assay is critical. A cytostatic effect might be observed at an earlier time point, while cytotoxicity may only be apparent after longer incubation.
Q3: We are having difficulty resolving the G2/M phase in our cell cycle analysis after treating cells with this compound. What could be the issue?
A3: Poor resolution of cell cycle phases can be attributed to:
-
Cell Clumping: Ensure a single-cell suspension is achieved before staining.
-
Inadequate Staining: Optimize the concentration of the DNA-binding dye (e.g., propidium iodide) and the RNase treatment.
-
Flow Cytometer Settings: Incorrect voltage settings and compensation can lead to poor peak resolution.
-
High Debris: Excessive cell death can lead to a high amount of debris, which can obscure the cell cycle profile.
Troubleshooting Guides
Inconsistent Kinase Assay Results
| Symptom | Possible Cause | Recommended Solution |
| High well-to-well variability | Inaccurate pipetting or mixing. | Use calibrated pipettes. Prepare master mixes for reagents. Ensure thorough but gentle mixing after each addition. |
| Shifting IC50 values between experiments | Inconsistent incubation times or temperatures. Degradation of compound or enzyme. | Standardize all incubation steps. Prepare fresh aliquots of the compound and enzyme for each experiment. |
| High background signal | Compound interferes with detection reagents. | Run a control plate with the compound and detection reagents without the enzyme to assess for interference. |
| No inhibition observed | Incorrect ATP concentration. Inactive compound. | Verify the ATP concentration is near the Km for the enzyme. Confirm the identity and purity of the compound. |
Ambiguous Cytotoxicity Assay Data
| Symptom | Possible Cause | Recommended Solution |
| High signal in "no cell" control wells (MTT assay) | Compound reduces MTT abiotically. | Test the compound with MTT reagent in cell-free media to check for direct reduction. |
| Discrepancy between MTT and cell counting assays | Compound affects cell metabolism without killing cells. | Use a direct cell counting method (e.g., trypan blue exclusion) or a membrane integrity assay (e.g., LDH release) to confirm cytotoxicity. |
| Variable results across different cell seeding densities | Cell density affects compound efficacy. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Experimental Protocols
Protocol 1: In-Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at 2X the final concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted compound or DMSO control to each well.
-
Add 10 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent.
-
Incubate for 10 minutes at room temperature in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control) from all wells.
-
Normalize the data with 100% activity (DMSO control) and 0% activity (no ATP control).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (final DMSO concentration < 0.5%) for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Signaling Pathway and Workflow Diagrams
Caption: General workflow for evaluating a novel kinase inhibitor.
Caption: Inhibition of a kinase cascade by the compound.
Validation & Comparative
Comparative Kinase Inhibitory Profile of 5-Thiophen-3-YL-1H-indazole and Known Inhibitors: A Guide for Drug Development Professionals
Disclaimer: As of the latest literature review, the specific kinase inhibitory profile for 5-Thiophen-3-YL-1H-indazole is not extensively documented in publicly available databases. This guide provides a framework for comparison by examining the well-characterized kinase inhibitory profiles of three established inhibitors: Staurosporine, a broad-spectrum inhibitor; Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor; and Dasatinib, a potent dual Abl/Src inhibitor. Researchers with experimental data for this compound can use this document as a template for objective comparison.
Executive Summary
The landscape of kinase inhibitor development is driven by the pursuit of both potency and selectivity. Understanding the kinase inhibitory profile of a novel compound in the context of known inhibitors is a critical step in preclinical assessment. This guide presents a comparative analysis of three widely studied kinase inhibitors—Staurosporine, Sunitinib, and Dasatinib—highlighting their distinct selectivity patterns across the human kinome. While Staurosporine is a powerful but non-selective inhibitor, Sunitinib and Dasatinib exhibit more targeted profiles, albeit with different primary targets and off-target activities. This comparison serves as a benchmark for evaluating the therapeutic potential and possible toxicities of new chemical entities like this compound.
Kinase Inhibition Profile: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Staurosporine, Sunitinib, and Dasatinib against a panel of selected kinases. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various sources and experimental conditions may differ. Direct comparison should therefore be made with caution.
| Kinase Target | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) | Primary Kinase Family |
| ABL1 | - | - | <1[1][2] | Tyrosine Kinase |
| SRC | 6[3] | - | 0.8[1] | Tyrosine Kinase |
| VEGFR2 | - | 80[4][5] | - | Tyrosine Kinase |
| PDGFRβ | - | 2[4][5] | - | Tyrosine Kinase |
| c-KIT | - | - | 79[1] | Tyrosine Kinase |
| PKCα | 0.7 | - | - | Serine/Threonine Kinase |
| PKA | 7[3] | - | - | Serine/Threonine Kinase |
| FLT3 | - | 50 (ITD)[5] | - | Tyrosine Kinase |
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's kinase inhibitory profile is typically achieved through in vitro kinase assays. Below are two common methodologies: a traditional radiometric assay and a more modern fluorescence-based assay.
Radiometric Kinase Assay ([32P]-ATP Filter Binding Assay)
This method is considered a gold standard due to its direct measurement of phosphate transfer.
Principle: The assay measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated is proportional to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (e.g., a specific peptide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Initiation: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-32P]ATP.
-
Incubation: The reaction is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter paper (e.g., P81). The phosphorylated substrate binds to the paper, while the unreacted [γ-32P]ATP does not.
-
Washing: The filter paper is washed multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound [γ-32P]ATP.
-
Detection: The radioactivity retained on the filter paper is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous, high-throughput assay format that does not require radioactive materials.
Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor results in energy transfer to the ULight-acceptor, which then emits light at a specific wavelength. The intensity of this light is proportional to the level of substrate phosphorylation.
Protocol:
-
Reaction Setup: In a multi-well plate, the kinase is incubated with the test inhibitor at various concentrations, the ULight-labeled substrate, and ATP in a suitable kinase buffer.
-
Kinase Reaction: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Termination and Detection: The kinase reaction is stopped by the addition of EDTA. A detection mixture containing the Eu-labeled anti-phospho-antibody is then added.
-
Incubation: The plate is incubated for a period (e.g., 60 minutes) at room temperature to allow for the antibody to bind to the phosphorylated substrate.
-
Signal Reading: The TR-FRET signal is read on a compatible plate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) after excitation at the donor wavelength (e.g., 320 or 340 nm).
-
Data Analysis: The decrease in the TR-FRET signal in the presence of the inhibitor is used to calculate the percentage of inhibition, and subsequently the IC50 value.
Visualization of Experimental Workflows and Signaling Pathways
Experimental and Logical Diagrams
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Conceptual overview of kinase inhibitor selectivity.
Signaling Pathway Diagrams
Caption: Simplified Bcr-Abl signaling pathway inhibited by Dasatinib.
References
- 1. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tyrosine-protein kinase BRK Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Drug: Staurosporine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
LACK OF IN VIVO DATA: A COMPARATIVE OVERVIEW OF INDAZOLE-BASED ANTICANCER AGENTS IN PRECLINICAL MODELS
A comprehensive search for xenograft model validation of the anticancer activity of 5-Thiophen-3-YL-1H-indazole has yielded no direct experimental data. To provide a relevant comparative guide for researchers, this report details the in vivo anticancer activity of a structurally related indazole derivative, (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (compound 2f), and the well-established indazole-based anticancer drug, Pazopanib. This guide presents available data in a structured format, outlines experimental methodologies, and includes visualizations of relevant pathways and workflows to aid in the understanding of their preclinical evaluation.
Executive Summary
While the specific anticancer activity of this compound in xenograft models remains unvalidated in publicly available literature, the indazole scaffold is a well-established pharmacophore in oncology. This guide leverages available preclinical data for a novel indazole derivative (Compound 2f) and a clinically approved drug (Pazopanib) to offer a comparative framework for understanding the potential preclinical validation pathway and performance of new indazole-based compounds.
Compound 2f has demonstrated noteworthy in vivo antitumor effects in a murine allograft model, inhibiting tumor growth without significant side effects.[1][2][3] Pazopanib, a multi-kinase inhibitor, has extensive documentation of its dose-dependent inhibition of tumor growth in various human tumor xenograft models.[4][5][6][7] This comparison will highlight the different preclinical models and endpoints used to evaluate these indazole derivatives, providing valuable context for the design of future xenograft studies for compounds like this compound.
Comparative In Vivo Anticancer Activity
The following tables summarize the available in vivo data for Compound 2f and Pazopanib. It is crucial to note that the experimental models differ, with Compound 2f being tested in a syngeneic mouse model and Pazopanib in human tumor xenograft models.
Table 1: In Vivo Efficacy of Compound 2f in a 4T1 Mouse Allograft Model
| Compound | Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Compound 2f | BALB/c mice | 4T1 (murine breast carcinoma) | 12.5 mg/kg and 25 mg/kg, i.p., daily for 16 days | Statistically significant reduction in tumor volume at both doses compared to vehicle. | [1][2][3] |
Table 2: In Vivo Efficacy of Pazopanib in Human Tumor Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Pazopanib | Immunocompromised mice | HT-29 (colon carcinoma) | 100 mg/kg, p.o., twice daily for 21 days | Almost complete inhibition of tumor growth. | [4] |
| Pazopanib | Immunocompromised mice | Caki-2 (renal cell carcinoma) | 10, 30, 100 mg/kg, p.o., once daily for 21 days | Dose-dependent inhibition, with 77% inhibition at 10 mg/kg and complete cytostasis at 100 mg/kg. | [4] |
| Pazopanib | Immunocompromised mice | NCI-H322 (non-small cell lung carcinoma) | 100 mg/kg, p.o., once daily for 21 days | Almost complete inhibition of tumor growth. | [4] |
| Pazopanib | Pediatric xenograft models | Rhabdomyosarcoma and Ewing sarcoma | 108 mg/kg/day or 100 mg/kg twice daily, p.o., for 28 days | Significant differences in event-free survival compared to controls in about half of the models. | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of preclinical studies. Below are the protocols for the in vivo experiments cited.
Protocol for Compound 2f In Vivo Study (4T1 Allograft Model)[1][2][3]
-
Animal Model: Female BALB/c mice.
-
Cell Line and Implantation: 4T1 murine breast cancer cells were injected subcutaneously into the mice.
-
Treatment Groups: Mice were randomized into three groups: vehicle control, Compound 2f (12.5 mg/kg), and Compound 2f (25 mg/kg).
-
Drug Administration: The compound was administered via intraperitoneal (i.p.) injection once daily for 16 consecutive days.
-
Endpoint Measurement: Tumor volumes were measured regularly to assess tumor growth. Body weights were monitored to evaluate toxicity.
-
Immunohistochemistry: At the end of the study, tumors were excised for immunohistochemical staining of Ki67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and MMP9 (metastasis marker).
General Protocol for Pazopanib In Vivo Studies (Human Xenograft Models)[4][6]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line and Implantation: Human tumor cells (e.g., HT-29, Caki-2) were implanted subcutaneously into the flanks of the mice. Tumors were allowed to reach a palpable size (e.g., 100-250 mm³) before treatment initiation.
-
Treatment Groups: Mice were randomized into vehicle control and various Pazopanib dose groups.
-
Drug Administration: Pazopanib was formulated in an aqueous solution (e.g., 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80) and administered orally (p.o.) by gavage, typically once or twice daily for a specified duration (e.g., 21 days).
-
Endpoint Measurement: Tumor volume was measured periodically using calipers. Animal body weight was monitored as a general measure of toxicity.
-
Pharmacokinetic/Pharmacodynamic Analysis: Plasma concentrations of Pazopanib were often measured to correlate drug exposure with antitumor activity. Inhibition of target receptors like VEGFR-2 phosphorylation was also assessed in tumor tissues.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can facilitate a deeper understanding of the research.
Caption: Simplified signaling pathway of Pazopanib, a multi-kinase inhibitor.
Caption: General workflow for a xenograft model anticancer drug study.
Conclusion
The absence of direct in vivo validation for this compound underscores a critical gap in its preclinical development. However, by examining the data from a structurally related indazole derivative (Compound 2f) and a clinically successful indazole-based drug (Pazopanib), researchers can gain valuable insights into potential testing strategies and expected outcomes. The provided comparative data, experimental protocols, and workflow diagrams offer a foundational resource for designing and interpreting future xenograft studies aimed at validating the anticancer activity of novel indazole compounds. Further investigation into the in vivo efficacy and mechanism of action of this compound is strongly encouraged to determine its therapeutic potential.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 5-Thiophen-3-yl-1H-indazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-thiophen-3-yl-1H-indazole analogs, focusing on their activity as kinase inhibitors. The content herein summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective comparison with alternative compounds.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The incorporation of a thiophene moiety at the 5-position has been explored to modulate the potency and selectivity of these compounds. This guide focuses on a series of thiophene-indazole analogs investigated for their inhibitory activity against c-Jun N-terminal kinase 3 (JNK3) and p38α, two key enzymes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Understanding the SAR of these analogs is crucial for the rational design of more potent and selective kinase inhibitors for therapeutic applications.
Quantitative Inhibitory Activity
The inhibitory potency of four this compound analogs against JNK3 and p38α kinases was evaluated. The half-maximal inhibitory concentrations (IC50) are presented in the table below. These compounds demonstrate varying degrees of potency and selectivity, highlighting the impact of subtle structural modifications.[1][2]
| Compound ID | Target Kinase | IC50 (µM) | Selectivity (p38α/JNK3) |
| 21G | JNK3 | 0.137 | 0.07 |
| p38α | 0.01 | ||
| 21J | JNK3 | 0.006 | 35 |
| p38α | 0.21 | ||
| 23GA | JNK3 | 1 | 0.032 |
| p38α | 0.032 | ||
| 23M | JNK3 | 0.014 | 8.7 |
| p38α | 0.122 |
Table 1: Inhibitory Activity of this compound Analogs. [1][2][3]
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features influencing the inhibitory activity and selectivity of the thiophene-indazole scaffold:
-
Substitution on the Indazole Ring: Modifications at the C6 position of the indazole ring appear to play a role in the interaction with a P-loop tyrosine residue in both JNK3 and p38α.[1]
-
Thiophene Moiety: The thiophene ring serves as an effective substitute for a phenyl group in binding to the hinge region and a hydrophobic pocket of the kinases.[1]
-
Selectivity: Subtle alterations to the scaffold can shift the selectivity between JNK3 and p38α. For instance, compound 21J demonstrates a 35-fold selectivity for JNK3 over p38α, whereas 21G is more potent against p38α.[1][3] The slightly smaller active site and a larger gatekeeper residue in JNK3 compared to p38α are thought to be key determinants of this selectivity.[1]
Comparison with Alternative Kinase Inhibitors
To provide context, the inhibitory activities of the thiophene-indazole analogs are compared with other known JNK and p38 inhibitors.
| Compound | Primary Target(s) | IC50 (µM) | Reference |
| SP600125 | JNK1/2/3 | JNK3: 0.09 | [3] |
| BIRB-796 | p38α | 0.038 | [3] |
| LY2228820 | p38α | 0.0053 | [3] |
| TAK-715 | p38α | 0.0071 | [3] |
Table 2: Inhibitory Activity of Alternative JNK and p38 Kinase Inhibitors. [3]
Signaling Pathways
JNK and p38 are key components of the MAPK signaling cascades, which are activated by various cellular stresses and inflammatory cytokines. These pathways play crucial roles in regulating cell proliferation, differentiation, apoptosis, and inflammation.[4][5][6] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.[4][6][7]
Caption: Simplified JNK and p38 MAPK signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Caption: Experimental workflow for inhibitor selectivity profiling.
Materials:
-
Recombinant active JNK3 and p38α enzymes
-
Kinase-specific substrate (e.g., ATF2)
-
ATP
-
Test inhibitor compounds
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a suitable microplate, add the kinase, substrate, and inhibitor to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.[3]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[8]
-
Stop the reaction and measure kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's protocol.[3][8]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Synthesis of Thiophene-Indazole Analogs
The synthesis of the thiophene-indazole scaffold typically involves multi-step synthetic routes. A general approach may include the formation of the indazole core followed by coupling with a thiophene derivative. The specific synthesis of the four compounds discussed was referenced in a prior publication.[1][2]
Conclusion
The this compound scaffold represents a promising chemotype for the development of selective JNK3 and p38α kinase inhibitors. The structure-activity relationship is sensitive to substitutions on the indazole ring, allowing for the fine-tuning of potency and selectivity. Further optimization of this scaffold, guided by the comparative data and SAR insights presented in this guide, may lead to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. zider.free.fr [zider.free.fr]
- 5. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
A Comparative Analysis of 5-Thiophen-3-yl-1H-indazole and its Positional Isomers in Kinase Inhibition
This guide provides a comparative study of 5-Thiophen-3-yl-1H-indazole and its positional isomers, focusing on their role as kinase inhibitors. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development. We will delve into their synthesis, biological activities, and the experimental protocols used to evaluate their efficacy, presenting quantitative data in accessible formats and visualizing key concepts.
Introduction to Thienylindazoles as Kinase Inhibitors
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities. When substituted with a thiophene ring, these molecules, known as thienylindazoles, have shown promise as potent inhibitors of various protein kinases. Kinase inhibition is a crucial mechanism in the development of targeted therapies for diseases like cancer. Positional isomerism, where the thiophene group is attached to different positions on the indazole core, can significantly impact the molecule's binding affinity and inhibitory activity against specific kinases. This guide will explore these differences through available experimental data.
General Synthesis of Thienyl-1H-indazoles
The synthesis of thienyl-1H-indazoles can be achieved through various synthetic routes. A common method involves a Suzuki coupling reaction, which is a versatile method for creating a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.
A general synthetic workflow for thienyl-1H-indazoles.
The process often starts with a halogenated indazole, such as 5-bromo-1H-indazole, which is then coupled with a thiophene boronic acid derivative.[1] This reaction is typically catalyzed by a palladium complex, like Pd(dppf)Cl₂, in the presence of a base such as potassium carbonate.[1] The choice of solvent and reaction temperature are critical for achieving good yields. This methodology is versatile and allows for the synthesis of a variety of thienyl-1H-indazoles by using different substituted thiophene boronic acids.[1]
Comparative Biological Activity
Here, we present a hypothetical comparison based on the known structure-activity relationships of similar kinase inhibitors. The data in the following table is illustrative and intended to highlight the potential differences between positional isomers.
Table 1: Comparative Kinase Inhibitory Activity of Thienyl-1H-indazole Isomers
| Compound | Structure | Target Kinase | IC₅₀ (nM) | Cell Line | Cell Viability IC₅₀ (µM) |
| Isomer A (this compound) | ![]() | PI3Kα | 150 | HCT116 | 1.2 |
| Isomer B (6-Thiophen-2-yl-1H-indazole) | ![]() | PI3Kα | 350 | HCT116 | 2.5 |
| Isomer C (4-Thiophen-2-yl-1H-indazole) | ![]() | PI3Kα | 800 | HCT116 | 5.1 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the concept of positional isomer effects.
The variation in inhibitory concentration (IC₅₀) among these isomers would be attributed to how the different positions of the thiophene group on the indazole ring affect the molecule's ability to fit into the ATP-binding pocket of the kinase. The specific orientation and electronic properties of the thiophene substituent can influence key interactions with amino acid residues in the active site.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2] Inhibitors of this pathway, such as the thienylindazoles, can block the downstream signaling that promotes tumor growth.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by thienyl-1H-indazoles.
Experimental Protocols
To determine the biological activity of these compounds, standardized in vitro assays are employed. Below are detailed protocols for a kinase inhibition assay and a cell viability assay.
This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically DMSO.
-
Reaction Setup: The kinase enzyme (e.g., recombinant human PI3Kα), substrate (e.g., PIP2), and the test compound are added to the wells of a microplate.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: A detection reagent containing luciferase is added to the wells. This reagent stops the kinase reaction and measures the amount of remaining ATP. The less ATP present, the more active the kinase was.
-
Measurement: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence data is plotted against the compound concentration, and the IC₅₀ value is calculated using a suitable software.
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Conclusion
The position of the thiophene substituent on the indazole ring is a critical determinant of the biological activity of thienyl-1H-indazole derivatives. While comprehensive comparative data for all positional isomers of this compound is not currently available, the principles of structure-activity relationships in kinase inhibitors suggest that subtle changes in the molecular structure can lead to significant differences in potency and selectivity. Further research involving the synthesis and systematic biological evaluation of all positional isomers is necessary to fully elucidate their therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-Thiophen-3-YL-1H-indazole Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a prominent feature in the development of kinase inhibitors, with several approved drugs and clinical candidates targeting a range of kinases crucial in disease pathways. The functionalization of this core structure, such as with a thiophene group at the 5-position, can significantly influence potency and selectivity. This guide provides a comparative framework for assessing the kinase selectivity of 5-Thiophen-3-YL-1H-indazole. Due to the absence of publicly available kinase screening data for this specific compound, this guide will utilize data from representative indazole-based inhibitors to illustrate the assessment process and potential kinase targets. We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase, common targets for indazole derivatives.
Comparative Kinase Inhibition Profiles
To objectively evaluate the selectivity of a novel compound like this compound, it is essential to screen it against a broad panel of kinases. The resulting data, typically presented as half-maximal inhibitory concentrations (IC50) or percentage of inhibition at a fixed concentration, allows for a direct comparison of potency against the intended target versus potential off-targets.
Below is a representative table showcasing the kinase selectivity profile of a hypothetical indazole-based inhibitor, Compound X, which shares structural similarities with this compound. This table is modeled after typical kinase screening panel results.
Table 1: Kinase Selectivity Profile of Representative Indazole-Based Inhibitor (Compound X)
| Kinase Target Family | Kinase | Compound X IC50 (nM) | Staurosporine IC50 (nM) (Reference) |
| Tyrosine Kinases | VEGFR-2 | 15 | 5 |
| PDGFRβ | 250 | 10 | |
| c-Kit | 750 | 15 | |
| EGFR | >10,000 | 20 | |
| Src | 1,200 | 8 | |
| Serine/Threonine Kinases | Pim-1 | 30 | 25 |
| ROCK1 | 5,000 | 50 | |
| CDK2/cyclin A | >10,000 | 30 | |
| Aurora A | 8,000 | 40 |
Note: The data presented for "Compound X" is hypothetical and serves as an illustrative example for comparative purposes. Staurosporine is a non-selective kinase inhibitor often used as a positive control.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to assessing kinase inhibitor selectivity. The following are detailed methodologies for key experiments typically employed in such studies.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2, Pim-1)
-
Kinase substrate peptide
-
ATP
-
Test compound (this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from 1 mM. A "no inhibitor" control with DMSO only should also be prepared.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the specific kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the corresponding substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context of the targeted kinases is crucial for interpreting selectivity data. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for its evaluation.
Caption: VEGFR-2 signaling pathway and potential inhibition.
Caption: Pim-1 signaling pathway and potential inhibition.
Caption: Experimental workflow for kinase inhibitor evaluation.
Cross-Validation of Biological Effects of 5-Thiophen-3-YL-1H-indazole Analogues in Different Cell Lines: A Comparative Guide
Disclaimer: As of this writing, specific biological data for 5-Thiophen-3-YL-1H-indazole is not available in the public domain. This guide provides a comparative analysis of closely related structural analogues, specifically 5-(thiophen-2-yl)-1,3,4-thiadiazole and 5-(thiophen-2-yl)isoxazole derivatives, to offer insights into the potential biological activities of this class of compounds for researchers, scientists, and drug development professionals. The indazole and thiophene moieties are recognized as important pharmacophores in the development of novel therapeutic agents, particularly in oncology.[1][2]
In Vitro Cytotoxicity of 5-(Thiophen-2-yl) Analogue Derivatives
A series of novel 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines.[3][4][5] The results, presented in Table 1, highlight the cytotoxic potential of these compounds, with compound 20b showing the most promising activity.[3][4]
Similarly, a series of 5-(thiophen-2-yl)isoxazole derivatives were synthesized and tested against various cancer cell lines, including breast cancer (MCF-7), murine mammary carcinoma (4T1), and prostate cancer (PC-3).[6] The most potent compound from this series, TTI-6 , demonstrated significant and selective cytotoxicity against the MCF-7 cell line.[6]
Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-(Thiophen-2-yl) Analogue Derivatives
| Compound | Cell Line | IC50 (µM) ± SD | Reference Drug | IC50 (µM) ± SD |
| Compound 20b | HepG-2 | 4.37 ± 0.7 | Cisplatin | 5.2 ± 0.4 |
| A-549 | 8.03 ± 0.5 | 7.8 ± 0.6 | ||
| TTI-6 | MCF-7 | 1.91 | - | - |
| 4T1 | - | - | - | |
| PC-3 | - | - | - |
Data for Compound 20b is from Gomha et al., 2018.[3][4] Data for Compound TTI-6 is from Al-Mokyna et al., 2023.[6]
Experimental Protocols
In Vitro Cytotoxicity Evaluation Using Viability Assay
The following protocol is based on the methodology described for the evaluation of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives.[1]
-
Cell Seeding: Cancer cell lines (HepG-2 and A-549) are seeded in 96-well microtiter plates.
-
Incubation: The plates are incubated at 37°C in a humidified incubator with 5% CO₂ for 48 hours.
-
Compound Treatment: Various concentrations of the test compounds are added to the wells. Control cells are incubated with and without the vehicle (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Second Incubation: The cells are incubated with the compounds for an additional 24 hours.
-
Viability Determination: The viable cell yield is determined using a colorimetric method (e.g., MTT assay). The absorbance is measured with a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Mandatory Visualizations
Proposed Signaling Pathway
Molecular docking studies on compound 20b suggest that its anticancer activity may be attributed to the inhibition of dihydrofolate reductase (DHFR).[3][4] DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell proliferation.
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: A Case Study on a Novel Thiophene-Containing Compound Against Standard-of-Care in Hepatocellular Carcinoma
Disclaimer: Initial literature and database searches for "5-Thiophen-3-YL-1H-indazole" did not yield any specific efficacy data or studies for this particular molecule. Consequently, a direct comparison with standard-of-care drugs is not feasible at this time.
To provide a relevant and illustrative guide for the research community, this report focuses on a structurally related compound, 5-aryl-3-thiophen-2-yl-1H-pyrazole (compound 8) , for which preclinical data in the context of hepatocellular carcinoma (HCC) is available.[1] This guide will compare the in vitro efficacy of this compound with established first-line treatments for unresectable HCC.
Introduction to the Analogue Compound and its Target
The analogue, a 5-aryl-3-thiophen-2-yl-1H-pyrazole derivative, has demonstrated potent inhibitory activity against Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3][4][5] By inhibiting Hsp90, this compound disrupts multiple oncogenic signaling pathways simultaneously, making it a compelling candidate for cancer therapy.[3]
Current Standard-of-Care in Unresectable Hepatocellular Carcinoma
The treatment landscape for unresectable HCC has evolved significantly. For many years, the multikinase inhibitor Sorafenib was the standard of care.[6][7][8][9] More recently, combination therapies have demonstrated superior efficacy. The combination of Atezolizumab (an immune checkpoint inhibitor) and Bevacizumab (a VEGF inhibitor) is now a preferred first-line treatment, having shown improved overall survival compared to Sorafenib.[7][8][9] Lenvatinib, another multikinase inhibitor, is also a first-line option.[6][8] In 2025, the FDA also approved the combination of Nivolumab and Ipilimumab for the first-line treatment of unresectable or metastatic HCC.[10]
Quantitative Data Presentation
The following tables summarize the available efficacy data for the 5-aryl-3-thiophen-2-yl-1H-pyrazole analogue and the standard-of-care treatments for unresectable HCC. It is crucial to note that the data for the analogue is from in vitro preclinical studies and cannot be directly compared to the clinical trial outcomes of the approved drugs.
Table 1: In Vitro Efficacy of 5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8) in Hepatocellular Carcinoma
| Compound | Cell Line | Assay Type | Efficacy Metric (IC₅₀) | Source |
| 5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8) | HepG2 (HCC) | Antiproliferative Assay | 0.083 µM | [1] |
| 5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8) | - | Hsp90 Inhibition Assay | 2.67 µM | [1] |
Table 2: Clinical Efficacy of Standard-of-Care Drugs in First-Line Treatment of Unresectable Hepatocellular Carcinoma
| Treatment | Phase III Trial | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) |
| Atezolizumab + Bevacizumab | IMbrave150 | 19.2 months | 6.8 months |
| Sorafenib | IMbrave150 (comparator arm) | 13.4 months | 4.3 months |
| Lenvatinib | REFLECT | 13.6 months | 7.4 months |
| Sorafenib | REFLECT (comparator arm) | 12.3 months | 3.7 months |
Experimental Protocols
In Vitro Antiproliferative Assay for 5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8)
-
Cell Line: Human hepatocellular carcinoma cell line (HepG2).
-
Methodology: The antiproliferative activity was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with various concentrations of the test compound (Compound 8) and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
-
Hsp90 Inhibition Assay
-
Methodology: The direct inhibitory effect of Compound 8 on Hsp90 was determined using an in vitro Hsp90 inhibition assay.
-
Recombinant human Hsp90 protein was incubated with the test compound at various concentrations in an assay buffer.
-
The ATPase activity of Hsp90 was initiated by the addition of ATP.
-
The amount of ADP produced, which is proportional to the Hsp90 ATPase activity, was measured using a coupled-enzyme reaction that results in a detectable signal (e.g., colorimetric or fluorescent).
-
The IC₅₀ value was determined by plotting the percentage of Hsp90 inhibition against the compound concentration.[1]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hsp90 Inhibition by 5-aryl-3-thiophen-2-yl-1H-pyrazole.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for a novel anticancer compound.
References
- 1. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 5. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. What’s new in treating hepatocellular carcinoma, the most common liver cancer? | MD Anderson Cancer Center [mdanderson.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Drug Treatment for Advanced Hepatocellular Carcinoma: First-Line and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
head-to-head comparison of different synthetic routes to 5-Thiophen-3-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-heteroaryl-1H-indazoles is a critical step in the development of various therapeutic agents. Among these, 5-(Thiophen-3-yl)-1H-indazole is a scaffold of significant interest. This guide provides a head-to-head comparison of the most promising synthetic routes to this target molecule, focusing on palladium-catalyzed cross-coupling reactions. While specific experimental data for the direct synthesis of 5-(thiophen-3-yl)-1H-indazole is limited in publicly available literature, this comparison is built upon established protocols for analogous structures, particularly the closely related 5-(thiophen-2-yl)-1H-indazole.
The primary methods for constructing the C-C bond between the indazole and thiophene rings are the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. Each of these methods offers distinct advantages and disadvantages in terms of reagent availability and toxicity, reaction conditions, and functional group tolerance.
At a Glance: Comparison of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Key Reagents | 5-Bromo-1H-indazole, Thiophene-3-boronic acid | 5-Iodo-1H-indazole, 3-(Tributylstannyl)thiophene |
| Catalyst | Palladium complex (e.g., Pd(dppf)Cl₂) | Palladium complex (e.g., Pd(PPh₃)₄) |
| Advantages | Low toxicity of boron reagents, commercially available reagents, well-established protocols.[1] | Generally high yields, tolerant of a wide range of functional groups. |
| Disadvantages | Boronic acids can be unstable, may require a base which can affect sensitive functional groups.[1] | High toxicity of organotin reagents and byproducts, difficult removal of tin byproducts.[1] |
| Typical Yield | Moderate to good (based on analogous reactions).[2] | Good to excellent (based on general comparisons).[3] |
Synthetic Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This route involves the reaction of a halo-indazole, typically 5-bromo-1H-indazole, with a thiopheneboronic acid in the presence of a palladium catalyst and a base.[2]
Suzuki-Miyaura coupling of 5-bromo-1H-indazole.
Experimental Protocol (Adapted from a similar synthesis[2])
To a solution of 5-bromo-1H-indazole (1.0 mmol) and thiophene-3-boronic acid (1.2 mmol) in dimethoxyethane (DME, 10 mL) is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol) and a 2M aqueous solution of potassium carbonate (K₂CO₃, 2.0 mmol). The mixture is degassed and heated at 80 °C under an inert atmosphere for 2-4 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthetic Route 2: Stille Coupling
The Stille coupling offers an alternative approach, reacting a halo-indazole with an organotin reagent, such as 3-(tributylstannyl)thiophene. This method is often praised for its high yields and excellent functional group tolerance, though the toxicity of the tin reagents is a significant drawback.[1]
Stille coupling of 5-iodo-1H-indazole.
Experimental Protocol (General Procedure[4])
In a flame-dried flask under an inert atmosphere, 5-iodo-1H-indazole (1.0 mmol), 3-(tributylstannyl)thiophene (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) are dissolved in anhydrous toluene (10 mL). The reaction mixture is heated to 110 °C and stirred for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product. Special care must be taken to handle and dispose of the toxic organotin byproducts.
Head-to-Head Performance and Considerations
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Reagent Toxicity | Boronic acids and their byproducts are generally considered to have low toxicity.[1] | Organotin reagents and byproducts are highly toxic and require careful handling and disposal.[1] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃), which may not be suitable for base-sensitive substrates.[2] | Typically proceeds under neutral conditions, offering broader functional group compatibility in this regard. |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and can be easily removed by aqueous workup.[1] | Tin byproducts can be difficult to separate from the desired product, often requiring specialized purification techniques.[1] |
| Yield & Reliability | Yields can be variable depending on the stability of the boronic acid. Protodeboronation can be a significant side reaction.[2] | Often provides higher and more consistent yields, especially for complex substrates. |
Conclusion
For the synthesis of 5-(Thiophen-3-yl)-1H-indazole, the Suzuki-Miyaura coupling represents a more practical and environmentally benign approach due to the low toxicity of the boron-based reagents and the straightforward purification of the product. While the Stille coupling may offer higher yields in certain cases, the significant toxicity and purification challenges associated with organotin compounds make it a less desirable option for many applications, particularly in a drug development setting where safety and scalability are paramount. The choice of method will ultimately depend on the specific requirements of the synthesis, including the scale, the presence of sensitive functional groups, and the available resources for handling toxic reagents and byproducts. Further optimization of the Suzuki-Miyaura coupling conditions for this specific substrate combination is recommended to maximize yield and efficiency.
References
Validating Cellular Target Engagement of 5-Thiophen-3-YL-1H-indazole: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule engages its intended target within the complex cellular environment is a cornerstone of preclinical development. This guide provides a comparative framework for validating the cellular target engagement of 5-Thiophen-3-YL-1H-indazole.
While there is no direct publicly available data on the specific molecular target of this compound, its structural motifs—an indazole core and a thiophene ring—are prevalent in compounds known to target protein kinases. Based on this, we will proceed with the plausible hypothesis that this compound is a kinase inhibitor. For the purpose of this illustrative guide, we will consider its putative target to be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a key mediator of angiogenesis and a common target for indazole- and thiophene-containing drugs.
This guide will compare the hypothetical target engagement of this compound against its putative target, VEGFR-2, with that of Sunitinib, a well-characterized, FDA-approved multi-kinase inhibitor known to target VEGFR-2.[1][2]
Understanding the Putative Target: VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation cascade creates docking sites for downstream signaling proteins, activating pathways such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[6][7] Small molecule inhibitors targeting the ATP-binding pocket of the VEGFR-2 kinase domain can block these downstream effects.[3]
Comparative Analysis of Target Engagement
To validate and compare the cellular target engagement of this compound and Sunitinib, two primary methods are proposed: the Cellular Thermal Shift Assay (CETSA) and an In-Cell Kinase Assay measuring VEGFR-2 phosphorylation.
Quantitative Data Comparison
The following table summarizes hypothetical, yet plausible, data for this compound alongside publicly available data for Sunitinib. This allows for a direct comparison of their potency in a cellular context.
| Compound | Putative Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | VEGFR-2 | In-Cell Phosphorylation Assay | 50 (Hypothetical) | HUVEC | N/A |
| This compound | VEGFR-2 | Cellular Thermal Shift Assay (EC50) | 250 (Hypothetical) | HUVEC | N/A |
| Sunitinib | VEGFR-2 | Cell-free assay | 80 | N/A | [8] |
| Sunitinib | VEGFR-2 | In-Cell Phosphorylation Assay | 10-100 | HUVEC | [9] |
Experimental Protocols & Workflows
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and are widely used in the field of drug discovery for validating kinase inhibitor target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment.[10][11] The principle is that ligand binding increases the thermal stability of the target protein, resulting in a higher melting temperature.[12]
Protocol:
-
Cell Culture and Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or a VEGFR-2 overexpressing cell line to ~80-90% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound or Sunitinib for 1 hour at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze the amount of soluble VEGFR-2 by Western blotting using a specific anti-VEGFR-2 antibody. A housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble VEGFR-2 against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[8][13]
In-Cell VEGFR-2 Phosphorylation Assay
This assay directly measures the inhibition of VEGFR-2 autophosphorylation, a key step in the activation of its signaling cascade. A reduction in phosphorylated VEGFR-2 (p-VEGFR-2) upon inhibitor treatment is a direct indicator of target engagement.
Protocol:
-
Cell Culture and Starvation: Culture HUVECs in 6-well plates until they reach ~90% confluency. Starve the cells in a serum-free basal medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the starved cells with a dose range of this compound or Sunitinib (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2 at tyrosine 1175 (p-VEGFR-2 Y1175). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-VEGFR-2 and total VEGFR-2. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each sample. Plot the normalized p-VEGFR-2 levels against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]
By employing these methodologies, researchers can rigorously validate the cellular target engagement of this compound against its putative target, VEGFR-2, and objectively compare its performance to established inhibitors like Sunitinib. This systematic approach is crucial for advancing novel compounds through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. benchchem.com [benchchem.com]
- 14. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 5-Thiophen-3-YL-1H-indazole: A Comparative Analysis of Bioactive Indazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential biological properties of 5-Thiophen-3-YL-1H-indazole against related indazole derivatives. Due to the limited publicly available data on this compound, this guide utilizes experimental data from structurally similar compounds, including its regioisomer 5-Thiophen-2-yl-1H-indazole, to infer potential activities and provide a framework for future independent verification.
The indazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The fusion of a pyrazole ring with a benzene ring creates a versatile platform for drug design, and the introduction of various substituents can significantly modulate the biological activity.[2][3] The subject of this guide, this compound, which incorporates a thiophene ring at the 5-position of the indazole core, is a novel compound with potential for therapeutic applications. Thiophene-containing compounds themselves are known to possess diverse biological activities.[4][5]
This guide presents a comparative analysis of the potential anticancer and anti-inflammatory properties of this compound by examining the reported activities of analogous compounds. Detailed experimental protocols for key biological assays are also provided to facilitate independent verification and further research.
Comparative Analysis of Anticancer and Anti-inflammatory Activities
Table 1: In Vitro Anticancer Activity of Indazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6o (an indazole derivative) | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 | [6] |
| 2f (an indazole derivative) | 4T1 (Breast Cancer) | MTT | 0.23 - 1.15 | [7][8] |
| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole (82a) | KMS-12 BM (Multiple Myeloma) | Cellular Assay | 1.4 | [9] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine (99) | - | Cellular Proliferation | 0.0405 | [9] |
| 3-(indol-5-yl)-indazole derivative (81) | - | - | 0.53 | [1] |
Table 2: In Vitro Anti-inflammatory Activity of Indazole Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | [10] |
| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 | [10] |
| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 | [10] |
| 3-(indol-5-yl)-indazole derivative (81) | TNF-α | 0.89 | [1] |
Experimental Protocols
To facilitate the independent verification of the properties of this compound, detailed protocols for standard in vitro and in vivo assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Cells to be tested
-
96-well microplate[11]
-
MTT solution (0.5 mg/ml in PBS)[11]
-
Solubilization solution (e.g., DMSO)[11]
-
Microplate reader[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[11][13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[10][14]
Materials:
-
Wistar rats or mice[15]
-
Carrageenan solution (1% in saline)[14]
-
Test compound and vehicle
-
Plethysmometer[14]
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.[16]
-
Compound Administration: Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[10]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][14]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the specific molecular targets of a compound. A variety of assay formats are available, including luminescence-based assays that measure ATP consumption.[17][18]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound
-
Assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[17]
-
384-well assay plates[17]
-
Luminescence plate reader[17]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.[17]
-
Assay Plate Preparation: Add the diluted compounds and controls (vehicle and positive control inhibitor) to the wells of a 384-well plate.[17]
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer. Add the mixture to the wells containing the compounds.[17]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.[19]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[17]
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent, which generates a luminescent signal.[17]
-
Data Acquisition and Analysis: Measure the luminescence intensity using a plate reader and calculate the percent inhibition of kinase activity to determine the IC50 value.[17]
Visualizations
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. In vitro kinase assay [protocols.io]
Safety Operating Guide
Proper Disposal of 5-Thiophen-3-YL-1H-indazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-Thiophen-3-YL-1H-indazole based on its Safety Data Sheet (SDS) and general laboratory safety principles. This compound is intended for research and development purposes and should be handled by trained professionals.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
The proper disposal of this compound is crucial for ensuring laboratory safety, protecting human health, and preventing environmental contamination.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available Safety Data Sheet, this compound is classified as a hazardous substance.[1] It is imperative to handle this chemical with appropriate caution and to use the correct Personal Protective Equipment (PPE) at all times.
Summary of Hazards:
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] |
| Short-term (acute) aquatic hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Long-term (chronic) aquatic hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact and serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. | To prevent skin contact and irritation.[1] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. Avoid breathing dust.[1] | To prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[1] On-site treatment or drain disposal are not suitable options. The compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container:
-
Collect Waste:
-
Collect waste this compound in its solid form.
-
Also, collect any materials contaminated with the compound, such as weighing paper, contaminated gloves, or absorbent materials used for spill cleanup, in the same container.
-
Do Not Mix: Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[3]
-
-
Label the Container:
-
Store the Waste Container:
-
Keep the waste container tightly closed except when adding waste.[2]
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).[6]
-
The storage area should be away from general laboratory traffic and incompatible materials.[7]
-
Use secondary containment (e.g., a larger bin or tray) to prevent spills from reaching the environment.[7]
-
-
Arrange for Disposal:
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.
-
Clean: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For personal exposure, follow these first-aid measures:
-
If Inhaled: Move to fresh air.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[1]
-
If Swallowed: Rinse mouth. Get medical help.[5]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 5-Thiophen-3-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Thiophen-3-YL-1H-indazole. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Immediate Safety and Handling Precautions
Before working with this compound, a thorough risk assessment should be conducted. Based on the safety data for the structurally similar compound 5-Thiophen-2-yl-1H-indazole, this chemical should be handled with caution as it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound is outlined in the table below. This includes a lab coat, protective eyewear, and appropriate gloves.[2][3]
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and preparing solutions | Lab coat, safety goggles with side shields, nitrile gloves, and a properly fitted respirator if not handled in a fume hood.[4][5][6] |
| Conducting reactions | Fire-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[4][6] |
| Handling solid compound | Lab coat, safety glasses with side shields, and nitrile gloves.[2][4] |
| Cleaning spills | Chemical-resistant coveralls, chemical splash goggles, heavy-duty gloves, and a respirator if the substance is dusty or volatile.[7] |
Experimental Protocols
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[8]
-
Personal Hygiene : Wash hands and face thoroughly after handling the compound.[1] Contaminated clothing should be removed immediately and washed before reuse.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][10]
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Segregation : Collect all solid waste and contaminated materials in a designated, clearly labeled hazardous waste container.[8] Do not mix with other waste streams.
-
Disposal : Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.[8] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized disposal methods.[8]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.
-
Skin Contact : In case of contact, immediately wash skin with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]
-
Spills : For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a suitable container for disposal.[7] For major spills, evacuate the area and contact the environmental health and safety office.[7][11]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. westlab.com.au [westlab.com.au]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Emergency Procedures | Chem Lab [chemlab.truman.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



